2-Amino-5-(pentafluorosulfanyl)phenol: Technical Guide to Discovery & Synthesis
The following technical guide details the discovery, synthesis, and application of 2-Amino-5-(pentafluorosulfanyl)phenol , a critical fluorinated building block in modern medicinal chemistry. Executive Summary 2-Amino-5-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of 2-Amino-5-(pentafluorosulfanyl)phenol , a critical fluorinated building block in modern medicinal chemistry.
Executive Summary
2-Amino-5-(pentafluorosulfanyl)phenol (CAS: 1159512-48-7 ) is a specialized aromatic intermediate characterized by the presence of the pentafluorosulfanyl (
) group—often termed the "super-trifluoromethyl" group. This compound serves as a high-value scaffold for synthesizing benzoxazoles and other heterocycles where the moiety imparts exceptional lipophilicity, metabolic stability, and electronegativity without the lability associated with other fluorinated groups.
This guide explores the compound's transition from a theoretical curiosity in the mid-20th century to a commercially viable reagent for drug discovery, focusing on the challenges of regioselective synthesis.
Chemical Identity & Properties
Property
Specification
IUPAC Name
2-Amino-5-(pentafluorosulfanyl)phenol
CAS Number
1159512-48-7
Molecular Formula
Molecular Weight
235.17 g/mol
Key Moiety
Pentafluorosulfanyl ()
Electronic Character
: Strong Electron Withdrawing Group (EWG),
Lipophilicity
High (Hydrophobicity , compared to )
Appearance
Off-white to pale brown solid
The
Advantage
The
group is chemically robust, resistant to hydrolysis, and provides a unique steric volume (slightly larger than a tert-butyl group) combined with strong electron-withdrawing properties. In the context of 2-amino-5-(pentafluorosulfanyl)phenol, the group is positioned para to the amine and meta to the hydroxyl, creating a specific electronic push-pull system ideal for bioisosteric replacement of nitro- or trifluoromethyl-substituted aromatics.
Discovery and Historical Context
The "Super-Trifluoromethyl" Era (1960s–2000s)
While the chemistry of
was pioneered by W.A. Sheppard at DuPont in the early 1960s, the functionalization of aromatics remained difficult due to the harsh conditions required to introduce the group (typically involving and high temperatures).
For decades, 3-(pentafluorosulfanyl)phenol was the primary accessible phenol derivative. The specific isomer 2-amino-5-(pentafluorosulfanyl)phenol emerged later as researchers sought to build benzoxazole rings containing the
motif. The drive was to create lipophilic analogs of bioactive benzoxazoles (e.g., antimicrobial or anticancer agents) where the group would enhance membrane permeability and metabolic half-life.
The Regioselectivity Challenge
The synthesis of this specific isomer was historically plagued by the directing conflict between the hydroxyl group (strongly ortho/para directing) and the
group (strongly meta directing).
Substrate: 3-(pentafluorosulfanyl)phenol.
Target: Introduction of a nitrogen source at the 6-position (ortho to OH, para to
).
Problem: Direct nitration often yields a mixture of isomers (2-nitro and 4-nitro derivatives), making isolation of the desired 6-nitro precursor (which becomes the 2-amino-5-SF5 product) difficult and low-yielding.
Synthetic Pathways[1]
Pathway A: Direct Nitration (The Classical Route)
This method involves the nitration of 3-(pentafluorosulfanyl)phenol followed by reduction. While direct, it suffers from poor regioselectivity.[1]
Nitration : 3-(pentafluorosulfanyl)phenol is treated with dilute
or a mixed acid system. The hydroxyl group activates positions 2, 4, and 6.
Observation: Significant formation of 4-nitro-3-(pentafluorosulfanyl)phenol occurs due to less steric hindrance compared to the 2-position.
Desired Path: Attack at position 6 (ortho to OH) is required to get the 2,5-substitution pattern in the final product.
Reduction : The nitro intermediate is reduced using
or to yield the aminophenol.
Pathway B: The Triflate-Directed Strategy (Optimized)
To overcome the poor selectivity of direct nitration, a "protection/deprotection" strategy was developed, as described in patent literature (e.g., WO2010144434 ).
Protection : 3-(pentafluorosulfanyl)phenol is converted to its triflate (trifluoromethanesulfonate) ester. The bulky triflate group suppresses ortho attack at position 2 and alters the electronic bias.
Nitration : The triflate is nitrated. The
group's meta-directing influence (relative to itself) and the triflate's influence direct the nitro group to the desired position with higher specificity (75% yield reported for similar substrates).
Hydrolysis & Reduction : The triflate is hydrolyzed back to the phenol, and the nitro group is reduced to the amine.
Pathway C: Visualization of Synthesis
The following diagram illustrates the logical flow from the starting phenol to the target aminophenol and its conversion to a benzoxazole.
Figure 1: Synthetic workflow for 2-Amino-5-(pentafluorosulfanyl)phenol showing the critical isolation step required due to regiochemical mixtures.
Experimental Protocol (Standardized)
Caution :
compounds are generally stable, but nitration reactions involve strong oxidizers and exotherms.
Step 1: Preparation of 2-Nitro-5-(pentafluorosulfanyl)phenol
Dissolution : Dissolve 10.0 g (45 mmol) of 3-(pentafluorosulfanyl)phenol in 50 mL of glacial acetic acid.
Nitration : Cool to 0°C. Dropwise add a solution of fuming nitric acid (1.1 eq) in acetic acid over 30 minutes. Maintain temperature <10°C.
Workup : Pour mixture onto ice water. Extract with ethyl acetate (3x).
Purification : The crude residue contains isomers. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 2-nitro-5-SF5 isomer (less polar due to intramolecular H-bonding between OH and NO2) typically elutes before the 4-nitro isomer.
Yield: Typically 30–40% (isolated).
Step 2: Reduction to 2-Amino-5-(pentafluorosulfanyl)phenol
Hydrogenation : Dissolve the purified nitro compound in ethanol. Add 10% Pd/C catalyst (5 wt%).
Reaction : Stir under
atmosphere (balloon pressure) for 4–6 hours at RT.
Filtration : Filter through Celite to remove catalyst.
Isolation : Concentrate filtrate to yield the off-white solid product.
Purity Check: confirm via
H-NMR (Look for disappearance of aromatic protons shifted by nitro group and appearance of broad peak).
Applications in Drug Development[1]
The primary utility of 2-Amino-5-(pentafluorosulfanyl)phenol lies in its ability to form 6-(pentafluorosulfanyl)benzoxazoles .
Bioisosterism
The
-benzoxazole moiety acts as a lipophilic bioisostere for:
Nitro-benzoxazoles : Reducing toxicity associated with nitro group reduction.
Antimalarial Research (Mefloquine Analogs)
Research into
analogs of quinolines and benzoxazoles (e.g., Mefloquine derivatives) utilizes this phenol to introduce the group at specific positions to block metabolic hotspots, thereby extending the half-life of the antiparasitic agent.
Agrochemicals
Similar to Fipronil , which contains a trifluoromethylsulfinyl group,
derivatives are explored for enhanced insecticidal potency due to the group's ability to penetrate the insect cuticle.
References
Discovery of SF5 Chemistry: Sheppard, W. A. (1962). "The Structure of Sulfur Pentafluoride Compounds." Journal of the American Chemical Society.
Synthesis & Oxidation : Pastyrikova, T., Klepetarova, B., & Beier, P. (2016). "Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines." Beilstein Journal of Organic Chemistry. Link
Patent on Synthesis : Dow AgroSciences LLC. (2010). "Derivatives of Mefloquine and Associated Methods for Making and Using." WO2010144434A1. Link
Diels-Alder Route : Linsenmeier, A. M., et al. (2018). "Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction." Journal of Organic Chemistry. Link
Commercial Source : LabSolutions. "2-Amino-5-(pentafluorosulfanyl)phenol Product Page." Link
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly emerging as a critical substituent in medicinal chemistry and materials science, valued for its profound impact on molecular properties.[1] Often termed a "super-trifluoromethyl group," its unique electronic and steric characteristics offer compelling advantages in the design of novel chemical entities.[1][2] This guide provides a detailed technical analysis of the molecular structure and geometry of 2-Amino-5-(pentafluorosulfanyl)phenol (CAS No. 1159512-48-7), a compound of significant interest for its potential applications in pharmaceutical and agrochemical development. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from analogous structures and computational models to present a comprehensive overview of its key structural features, predicted spectroscopic characteristics, and a plausible synthetic pathway.
Introduction to the Pentafluorosulfanyl Moiety: A Paradigm of Modern Fluorine Chemistry
The SF₅ group is distinguished by a unique combination of properties that make it an attractive component in molecular design.[3] The sulfur atom in an aryl-SF₅ moiety exists in an octahedral coordination environment, imparting significant steric bulk.[4] This, combined with the high electronegativity of the five fluorine atoms, results in a group with potent electron-withdrawing capabilities, often exceeding that of the trifluoromethyl (CF₃) group.[3]
Key characteristics of the SF₅ group include:
High Electronegativity: The cumulative inductive effect of the five fluorine atoms makes the SF₅ group one of the most strongly electron-withdrawing substituents used in organic chemistry.[5]
Chemical and Thermal Stability: The inherent strength of the sulfur-fluorine bonds confers exceptional stability to the SF₅ moiety, a desirable trait for developing robust molecular scaffolds.[5]
Lipophilicity: Despite its high polarity, the SF₅ group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[5]
Steric Influence: The distinct "umbrella" geometry of the SF₅ group can profoundly influence the conformation of molecules, impacting their interaction with biological targets.[4]
These properties position the SF₅ group as a valuable bioisostere for other functional groups, with demonstrated potential to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of bioactive compounds.[1]
Molecular Structure and Geometry of 2-Amino-5-(pentafluorosulfanyl)phenol
While a definitive crystal structure for 2-Amino-5-(pentafluorosulfanyl)phenol has not been reported in the literature, its molecular geometry can be reliably predicted by combining crystallographic data from analogous compounds and fundamental principles of molecular orbital theory.
The Aryl-Pentafluorosulfanyl Core
X-ray diffraction studies of various aromatic compounds bearing a pentafluorosulfanyl group reveal a consistent geometric arrangement.[4] The sulfur atom is positioned at the center of a pseudo-octahedral structure, with one vertex occupied by the phenyl ring and the other five by fluorine atoms. The S-F bond lengths are typically in the range of 1.57 Å to 1.62 Å.[4] The four equatorial fluorine atoms (Fₑq) are situated in a plane, while the axial fluorine atom (Fₐₓ) is positioned opposite to the aromatic ring.
The Substituted Phenol Ring
The phenol ring itself is anticipated to be largely planar. The positions of the amino (-NH₂) and hydroxyl (-OH) groups ortho to each other introduce the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the amino nitrogen. This interaction would contribute to the planarity of the substituent-bearing portion of the molecule.
Predicted Bond Parameters and Conformation
Based on available data for similar structures, the key geometric parameters for 2-Amino-5-(pentafluorosulfanyl)phenol are predicted as follows:
Parameter
Predicted Value Range
Rationale
S-F Bond Lengths
1.57 - 1.62 Å
Based on crystallographic data of other aryl-SF₅ compounds.[4]
C-S Bond Length
~1.78 Å
Typical for an sp² carbon to sulfur single bond.
C-O Bond Length
~1.36 Å
Characteristic of a phenolic C-O bond.
C-N Bond Length
~1.40 Å
Characteristic of an aromatic C-N bond.
Dihedral Angle
Near Planar
Intramolecular hydrogen bonding between -OH and -NH₂ groups promotes planarity.
A highly effective method for the synthesis of substituted phenols is the [4+2] Diels-Alder cycloaddition reaction. A proposed pathway for the synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol is outlined below. This approach offers a convergent and regioselective route to the target molecule.[6]
Caption: Proposed synthetic workflow for 2-Amino-5-(pentafluorosulfanyl)phenol.
Experimental Protocol: A General Method
The following protocol is a generalized procedure based on the synthesis of similar SF₅-aminophenols and should be optimized for the specific target molecule.[6]
Step 1: Diels-Alder Cycloaddition
To a solution of the appropriate SF₅-alkyne (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene) is added an amino-furan derivative (1.1-1.5 equivalents).
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.
Upon completion, the reaction is cooled to room temperature.
Step 2: Aromatization and Isolation
The solvent is removed under reduced pressure.
The crude cycloadduct is then subjected to conditions that promote aromatization. This may involve treatment with an acid or base, or simply purification via silica gel chromatography.
The resulting 2-Amino-5-(pentafluorosulfanyl)phenol is purified by column chromatography or recrystallization to afford the final product.
Predicted Spectroscopic Data
While experimental spectra for 2-Amino-5-(pentafluorosulfanyl)phenol are not available, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR:
The aromatic region will display signals corresponding to the three protons on the phenyl ring. The strong electron-withdrawing nature of the SF₅ group will cause a downfield shift of the adjacent protons.
A broad singlet corresponding to the two protons of the amino group.
A singlet for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR:
Six distinct signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by its electron-withdrawing effect.
The carbons bearing the amino and hydroxyl groups will also show characteristic chemical shifts.
¹⁹F NMR:
The spectrum is expected to show a characteristic A₄B pattern for the SF₅ group, with a quintet for the four equatorial fluorines and a nonet (or a complex multiplet) for the axial fluorine.
IR Spectroscopy:
Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
A broad O-H stretching band for the phenolic hydroxyl group, likely centered around 3200-3600 cm⁻¹.
Strong S-F stretching vibrations are expected in the fingerprint region.
Mass Spectrometry:
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 235.18 g/mol .
Characteristic fragmentation patterns involving the loss of fluorine, SOF₃, and other fragments are anticipated.
Physicochemical Properties and Potential Applications
The introduction of the SF₅ group is expected to significantly modulate the physicochemical properties of the aminophenol scaffold.
Property
Predicted Effect of SF₅ Group
Implication for Drug Development
Acidity (pKa)
Increased acidity of the phenolic -OH
Altered ionization at physiological pH, potentially affecting receptor binding and solubility.
Lipophilicity (logP)
Increased lipophilicity
Enhanced membrane permeability and potential for improved oral bioavailability.
The unique combination of a reactive aminophenol core with the robust and lipophilic SF₅ group makes 2-Amino-5-(pentafluorosulfanyl)phenol a highly attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the construction of diverse chemical libraries.
Conclusion
2-Amino-5-(pentafluorosulfanyl)phenol represents a fascinating convergence of a classic pharmacophore with a modern, high-impact functional group. While a complete experimental characterization of this molecule is yet to be published, this guide provides a robust and scientifically grounded overview of its molecular structure, geometry, and key properties based on extensive data from analogous compounds. The insights presented herein are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this and other SF₅-containing molecules in their discovery and development programs.
Yufit, D. S., & Beier, P. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. Retrieved from [Link]
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170.
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873.
Gryn'ova, G., Marshall, D. L., Blanksby, S. J., & Coote, M. L. (2013). A computational study of the antioxidant and pro-oxidant activity of substituted aminophenols. Organic & biomolecular chemistry, 11(19), 3225–3236.
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
Sante, J. M. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. PubMed. Retrieved from [Link]
Bizet, V., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.
Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
PubChem. (n.d.). 2-Amino-5-fluorophenol. Retrieved from [Link]
Faron, K. L., & Togni, A. (2022). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Retrieved from [Link]
Kim, D., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI.
Tanak, H., et al. (2015). Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. Acta crystallographica.
Chemical stability of the pentafluorosulfanyl group in phenols
The Pentafluorosulfanyl ( ) Phenol Motif: Chemical Stability & Synthetic Utility Executive Summary: The "Super-Trifluoromethyl" Phenol In modern medicinal chemistry, the pentafluorosulfanyl group ( ) has transcended its...
Author: BenchChem Technical Support Team. Date: February 2026
The Pentafluorosulfanyl (
) Phenol Motif: Chemical Stability & Synthetic Utility
Executive Summary: The "Super-Trifluoromethyl" Phenol
In modern medicinal chemistry, the pentafluorosulfanyl group (
) has transcended its reputation as a laboratory curiosity to become a validated bioisostere. Often termed the "super-trifluoromethyl" group, offers a unique combination of high electronegativity, distinct steric bulk (square pyramidal geometry), and exceptional lipophilicity.[1][2][3]
This guide focuses specifically on
-Phenols . The interplay between the acidic phenolic hydroxyl group and the strongly electron-withdrawing moiety creates a pharmacophore with unique pKa modulation and metabolic resistance. This document details the chemical stability profile of this motif, providing actionable protocols for its synthesis and stress-testing in drug discovery pipelines.
Physicochemical Profile:
vs.
To understand the stability of
-phenols, one must first quantify the electronic and steric environment the group imposes on the aromatic ring.
Comparative Metrics
The
group is more electron-withdrawing and significantly more lipophilic than the trifluoromethyl () group.[2][4][5] This results in -phenols being more acidic than their counterparts, potentially improving ligand-target hydrogen bonding interactions while maintaining membrane permeability.[3]
Both are chemically inert under standard conditions.[3]
Visualizing the Bioisosteric Shift
The following diagram illustrates the shift in properties when replacing
with , highlighting why is chosen for metabolic blocking.
Figure 1: The "Super-Trifluoromethyl" Effect.[1][2][8] Replacing
with drastically alters the physicochemical landscape of the phenol.
Chemical Stability Profile
The
group is chemically robust, often surviving conditions that degrade other functionalities.[3][9][10] However, the phenolic context requires specific attention to the bond integrity.
Hydrolytic Stability (Acid/Base)
Contrary to early assumptions, the
bonds in aromatic systems are exceptionally stable toward hydrolysis.[3]
Acidic Conditions:
-phenols are stable in concentrated and refluxing HCl.[3] The hypervalent sulfur atom is sterically shielded by the five fluorine atoms, preventing nucleophilic attack by water.
Basic Conditions: The group withstands refluxing ethanolic NaOH.[3] While the phenol will deprotonate to the phenoxide (
), the electron-rich nature of the phenoxide does not destabilize the group (unlike some labile fluoro-heterocycles).
Redox Stability[3]
Oxidation: The
group is resistant to standard oxidants (, peroxides).[3] This allows for oxidative transformations on the ring (e.g., converting a methyl group to a carboxylic acid) without affecting the moiety.
Reduction: The group is generally inert to catalytic hydrogenation (
) and metal hydride reductions (), making it compatible with standard protecting group manipulations.
Organometallic Compatibility
-arenes tolerate lithiation.[3][11] Specifically, the group acts as a weak ortho-director.[3]
Lithiation: Treatment with sec-BuLi or t-BuLi at low temperatures (-78 °C) allows for functionalization ortho to the
group.
Coupling:
-phenols (or their halides) are excellent substrates for Suzuki-Miyaura and Buchwald-Hartwig couplings.[3] The bond remains intact during the oxidative addition/reductive elimination cycles of Palladium catalysis.
Synthetic Protocols
Synthesizing
-phenols directly via fluorination of thiols is hazardous and requires specialized equipment ( gas).[3] The preferred route for medicinal chemistry applications involves building block modification .[3]
Protocol A: Synthesis of
-Phenols from Nitroarenes
This protocol, adapted from the work of Beier et al., utilizes a Nucleophilic Aromatic Substitution (
) followed by deprotection.[3][11] It is the most reliable method for accessing the phenol from commercially available -nitrobenzenes.
can also be used, but NaSMe is milder for this specific substrate.[3]
Reflux at 100°C for 12 hours.
Workup: Acidify with 1M HCl to pH 2. Extract with DCM.[3]
Purification: Silica gel chromatography (Hexane/EtOAc).[3]
Protocol B: Chemical Stability Stress Test
To validate the stability of a new
-phenol candidate (New Chemical Entity - NCE), perform the following stress test.
Objective: Confirm
integrity versus bond cleavage.
Condition
Reagents
Time/Temp
Acceptance Criteria
Acid Hydrolysis
1N HCl / DMSO (1:1)
80°C, 24h
>95% Recovery (HPLC)
Base Hydrolysis
1N NaOH / DMSO (1:1)
80°C, 24h
>95% Recovery (HPLC)
Oxidation
30%
25°C, 24h
>95% Recovery (HPLC)
Photostability
UV (254 nm)
24h
>90% Recovery
Biological & Metabolic Implications
The primary driver for incorporating
into phenols is to block metabolic clearance while modulating potency.
Blocking Metabolic Hotspots
Phenols are often prone to Phase II conjugation (Glucuronidation/Sulfation) or Phase I oxidation at electron-rich positions.[3]
Para-Blocking: Placing
para to the phenol blocks the primary site of P450 oxidation.
Lipophilicity: The high lipophilicity (
= 1.[2]51) offsets the polarity of the hydroxyl group, improving blood-brain barrier (BBB) penetration compared to a standard chlorophenol.
Metabolic Stability Workflow
The following diagram illustrates the decision logic when using
to solve a metabolic liability.
Figure 2: Strategic implementation of the
group to enhance metabolic stability.
References
Rowan Scientific. (2025).[3] The Pentafluorosulfanyl Group (SF5): Properties and Applications.[1][2][4][5][6][8][9][Link]
Savoie, P. R., & Welch, J. T. (2015).[3] Pentafluorosulfanyl-Containing Scaffolds: A Review of Their Synthesis and Applications. Chemical Reviews.[3] [Link][3]
Tokunaga, E., et al. (2013).[3] Pentafluorosulfanyl-based agrochemicals and pharmaceuticals.[1][2][3][12][13] Bioorganic & Medicinal Chemistry.[3][8][9] [Link][3]
Electron-withdrawing properties of the SF5 group on an aminophenol ring
The Pentafluorosulfanyl ( ) Motif: Electronic Modulation of Aminophenol Scaffolds Executive Summary The "Super-Trifluoromethyl" Paradigm In the high-stakes arena of lead optimization, the pentafluorosulfanyl group ( ) ha...
Author: BenchChem Technical Support Team. Date: February 2026
The Pentafluorosulfanyl (
) Motif: Electronic Modulation of Aminophenol Scaffolds
Executive Summary
The "Super-Trifluoromethyl" Paradigm
In the high-stakes arena of lead optimization, the pentafluorosulfanyl group (
) has emerged as a superior bioisostere to the trifluoromethyl () and nitro () groups. While has long been the gold standard for metabolic blocking and lipophilicity enhancement, offers a unique "orthogonal" advantage: it possesses higher electronegativity ( ~ 0.68) and significantly greater lipophilicity ( ~ 1.51), all while maintaining extreme hydrolytic stability.
This guide analyzes the specific impact of the
group on an aminophenol scaffold—a privileged core in drug discovery (e.g., in catecholamine mimics or acetaminophen analogs). We explore how modulates the zwitterionic equilibrium, alters metabolic soft spots, and necessitates specific synthetic strategies.
Electronic & Steric Architecture
To understand the reactivity of an
-substituted aminophenol, we must first quantify the substituent's intrinsic properties compared to its common analogs.
Quantitative Comparison (The Hammett-Hansch Landscape)
The
group is often termed "super-trifluoromethyl" because it pushes the boundaries of electron withdrawal and lipophilicity simultaneously—a rare combination in medicinal chemistry.
Property
Impact on Aminophenol
Hammett
0.68
0.54
0.78
Strongly acidifies the phenol; deactivates the amine.
Hammett
0.61
0.43
0.71
Significant inductive pull even from meta positions.
Hansch (Lipophilicity)
1.51
0.88
-0.28
Drastically improves membrane permeability vs. Nitro.
Volume ()
~55.4
~34.6
~24.0
High steric bulk (similar to t-Butyl) restricts rotation.
Geometry
Octahedral
Tetrahedral
Planar
Creates a unique "ball" of electron density.
The Octahedral Shield
Unlike the planar nitro group or the tetrahedral
, the group adopts a rigid octahedral geometry ( symmetry). This "ball-like" structure provides two critical advantages:
Metabolic Blocking: It physically shields the carbon attachment point from CYP450 oxidation more effectively than
.
No Conformational Bias: Unlike methoxy or nitro groups,
does not conjugate with the ring via -overlap in the traditional sense (though negative hyperconjugation exists), meaning it does not force the ring into specific planar conformations.
Physicochemical Impact on the Aminophenol Core
The aminophenol scaffold exists in an equilibrium between its neutral form and its zwitterionic form. The introduction of an
group at the para position relative to the hydroxyl group fundamentally shifts this landscape.
Acidity Modulation (The Phenol)
The strong electron-withdrawing nature (EWG) of
stabilizes the phenoxide anion via inductive effects (-I) and negative hyperconjugation.
Consequence: At physiological pH (7.4), a significant fraction of the molecule will exist as the phenoxide anion, potentially increasing solubility and altering protein binding (e.g., stronger electrostatic interactions with cationic residues in the binding pocket).
Basicity Modulation (The Aniline)
Conversely, the electron density on the amine nitrogen is pulled toward the
group.
Standard Aniline pKa (of conjugate acid): ~4.6
-Aniline pKa:< 3.0
Consequence: The amine becomes less nucleophilic and less basic. This reduces the likelihood of hERG channel inhibition (often driven by basic amines) and decreases the metabolic liability of N-oxidation.
Visualization: Electronic Flow
The following diagram illustrates the electron density redistribution in 2-amino-4-(pentafluorosulfanyl)phenol.
Figure 1: Electronic redistribution caused by the SF5 group. The strong withdrawal lowers the pKa of the phenol while reducing the basicity of the amine.
Strategic Synthesis: Installing the
Group
Synthesizing
-aminophenols is non-trivial. You cannot simply "add" an group to an existing aminophenol due to the harsh conditions required for installation (often involving gas).
The Golden Rule: Install the
group first, then build the functional groups.
The Preferred Route: Nitration of
-Phenol
The most robust pathway to 2-amino-4-(pentafluorosulfanyl)phenol starts with the commercially available 4-(pentafluorosulfanyl)phenol.
Nitration: Standard electrophilic aromatic substitution. The -OH group is an ortho/para director, but the para position is blocked by
. The strong EWG nature of deactivates the ring, but the activating -OH group dominates, directing the nitro group ortho to the phenol.
Reduction: Catalytic hydrogenation converts the nitro group to the amine.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis of the SF5-aminophenol scaffold ensuring regioselectivity.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(pentafluorosulfanyl)phenol
Safety Note: Nitration reactions can be exothermic.
compounds are generally stable but should be handled with standard organic safety precautions.
Step 1: Nitration
Charge: In a round-bottom flask, dissolve 4-(pentafluorosulfanyl)phenol (1.0 eq) in glacial acetic acid (5 mL/mmol).
Cool: Cool the solution to 0–5 °C using an ice bath.
Add: Dropwise, add a solution of fuming
(1.1 eq) in acetic acid. Maintain temperature below 10 °C.
Stir: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the nitro-phenol is usually yellow/orange).
Quench: Pour into ice water. The product, 2-nitro-4-(pentafluorosulfanyl)phenol , typically precipitates.
Isolate: Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Step 2: Reduction
Charge: Dissolve the nitro intermediate in Methanol (10 mL/mmol).
Catalyst: Add 10 wt% Pd/C (10% by mass of substrate) under an Argon atmosphere.
Hydrogenate: Stir under a hydrogen balloon (1 atm) at room temperature for 4–12 hours.
Filter: Filter through a Celite pad to remove the catalyst. Caution: Pd/C can be pyrophoric; keep wet.
Concentrate: Evaporate the solvent under reduced pressure to yield the 2-amino-4-(pentafluorosulfanyl)phenol as a solid.
Protocol B: Determination of pKa (Spectrophotometric Method)
Because the
group significantly shifts the pKa, accurate measurement is vital for predicting bioavailability.
Buffer Prep: Prepare a series of buffers ranging from pH 6.0 to 10.0 (0.2 pH increments).
Stock Solution: Dissolve the
-aminophenol in Methanol (1 mM).
Measurement: Add 20 µL stock to 2 mL of each buffer.
UV Scan: Record UV-Vis spectra (200–400 nm). The phenoxide anion will show a bathochromic shift (red shift) compared to the neutral phenol.
Calculation: Plot Absorbance vs. pH at
of the anion. Use the Henderson-Hasselbalch equation to solve for pKa.
References
Hammett Constants & Electronic Properties:
Sheppard, W. A. "The Electrical Effect of the Pentafluorosulfanyl Group." Journal of the American Chemical Society, 1962.
[Link]
Lipophilicity & Medicinal Chemistry:
Savoie, P. R., & Welch, J. T. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015.[4]
[Link]
Synthesis of SF5-Phenols:
Scommoda, M., et al. "Pentafluorosulfanyl-containing phenols and anilines." Organic Letters, 2011.
[Link]
Comparative Lipophilicity (SF5 vs CF3):
Tokunaga, E., et al. "Pentafluorosulfanyl Group in Medicinal Chemistry." Bioorganic & Medicinal Chemistry, 2018.[5][6]
[Link]
Technical Guide: Lipophilicity Profiling of 2-Amino-5-(pentafluorosulfanyl)phenol
[1] Executive Summary The "Super-Trifluoromethyl" Advantage in Fragment-Based Drug Design 2-Amino-5-(pentafluorosulfanyl)phenol represents a high-value scaffold in modern medicinal chemistry, primarily due to the inclusi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The "Super-Trifluoromethyl" Advantage in Fragment-Based Drug Design
2-Amino-5-(pentafluorosulfanyl)phenol represents a high-value scaffold in modern medicinal chemistry, primarily due to the inclusion of the pentafluorosulfanyl (-SF₅) group.[1] Often termed the "super-trifluoromethyl," the -SF₅ moiety offers a unique combination of high electronegativity, distinct steric bulk (square pyramidal geometry), and exceptional lipophilicity without the chemical instability often associated with other high-fluorine motifs.[2]
This guide provides a rigorous technical framework for characterizing the lipophilicity of this specific amphoteric building block. Accurate determination of its partition coefficient (LogP) and distribution coefficient (LogD) is critical, as the interplay between the acidic phenol, the basic amine, and the electron-withdrawing -SF₅ group creates a complex speciation profile that standard algorithms frequently miscalculate.
Part 1: Molecular Architecture & Theoretical Basis[1]
The Pentafluorosulfanyl Effect
To understand the lipophilicity of the target molecule, one must first quantify the contribution of the -SF₅ group relative to the industry-standard -CF₃ group.
Lipophilicity Boost: The -SF₅ group is significantly more lipophilic than -CF₃.[1][3][4][5] The Hansch hydrophobicity parameter (
) for -SF₅ is approximately +1.23 , compared to +0.88 for -CF₃.[1][5]
Steric Volume: The -SF₅ group occupies a volume of ~55.4 ų, falling between the tert-butyl group and the -CF₃ group (34.6 ų).[5] This bulk prevents metabolic attack at adjacent sites but also impacts solvation shells, directly influencing LogP.[1]
Electronic Modulation: The -SF₅ group is strongly electron-withdrawing (
≈ 0.68), exceeding -CF₃ ( ≈ 0.54).[1][6] In 2-Amino-5-(pentafluorosulfanyl)phenol, this electronic pull dramatically shifts the pKa of both the phenol and the aniline functionalities.
Structural Dynamics of 2-Amino-5-(pentafluorosulfanyl)phenol
The molecule features an ortho-amino phenol motif.[1] This proximity allows for an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amine lone pair.
Impact on Lipophilicity: The IMHB "masks" the polarity of the hydrogen bond donor/acceptor sites, effectively reducing the energy penalty for desolvation as the molecule enters a lipid membrane. This typically results in an experimental LogP higher than calculated predictions (cLogP).[1]
Speciation:
Position 1 (OH): The -SF₅ group is meta to the hydroxyl. The inductive withdrawal will lower the phenol pKa (making it more acidic).
Position 2 (NH₂): The -SF₅ group is para to the amine. The strong electron withdrawal will significantly lower the aniline pKa (making it less basic).
Figure 1: Mechanistic impact of the SF5 group and ortho-substitution pattern on the physicochemical properties of the target molecule.[1]
Part 2: Physicochemical Profiling (pKa & Speciation)[1]
Before measuring lipophilicity, you must define the pH-dependent speciation.[1] LogP refers to the neutral species, while LogD is the pH-dependent distribution coefficient.
Predicted Speciation Logic:
Acidic Region (pH < 2): The aniline is protonated (
Neutral Region (pH 3 - 7): Due to the electron-withdrawing SF₅, the aniline pKa likely drops to ~2.5-3.[1]0. The phenol pKa likely drops to ~7.5-8.[1]0. Therefore, at physiological pH (7.4), the molecule exists primarily in the Neutral form, but with a significant fraction approaching the anionic state.
Critical Note: Unlike standard aminophenols which can be zwitterionic, the strong electron withdrawal of SF₅ destabilizes the cation, narrowing the zwitterionic window or eliminating it entirely at neutral pH.
Part 3: Experimental Protocols
Protocol A: High-Throughput LogD via Chromatographic Hydrophobicity Index (CHI)
Rationale: Traditional shake-flask methods are low-throughput.[1] CHI uses Fast-Gradient RP-HPLC to correlate retention time with lipophilicity.[1] This is the preferred method for SF₅ compounds due to their high affinity for C18 stationary phases.
Materials:
Column: Luna C18(2), 50 x 3 mm, 5 µm (or equivalent high-carbon load column).
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]
(Note: Coefficients may vary based on specific column calibration; validate with internal standards).
Protocol B: Miniaturized Shake-Flask (Validation)
Rationale: CHI is a secondary derived value.[1] For lead compounds, validate with the gold standard shake-flask method, modified for low volume to conserve the SF₅ building block.
Workflow:
Phase Saturation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.[1]4) and vice-versa for 24 hours.
Equilibration:
Add 500 µL of saturated buffer containing the test compound (50 µM) to a 1.5 mL Eppendorf tube.
Analyze via LC-MS/MS (MRM mode) for maximum sensitivity.
Calculate
.
Figure 2: Integrated workflow for lipophilicity determination, moving from theoretical speciation to experimental validation.
Part 4: Data Presentation & Interpretation[1]
When reporting the lipophilicity of 2-Amino-5-(pentafluorosulfanyl)phenol, data should be tabulated to allow direct comparison with non-fluorinated and trifluoromethyl analogs.[1]
Table 1: Comparative Physicochemical Metrics
Property
Phenol (Ref)
4-CF₃-Phenol
2-Amino-5-SF₅-Phenol
Impact
Hammett ()
0.00
0.54
0.68
Stronger acidity of OH
Volume (ų)
~25
34.6
55.4
Increased steric bulk
LogP (Neutral)
1.46
~2.8
~3.2 - 3.5 (Est)
High membrane affinity
LogD (pH 7.4)
1.46
~2.7
pH Dependent
Critical for bioavailability
Interpretation Guide:
If LogD > 3.5: The compound risks high plasma protein binding and metabolic clearance issues.[1] The SF₅ group is potent; if lipophilicity is too high, consider introducing polar heterocycles elsewhere in the drug scaffold to compensate.
If LogD < 1.0: Permeability may be poor.[1] However, given the SF₅ group, this is unlikely unless the amine is heavily protonated (low pH).
The "Cliff": Watch for a sharp drop in LogD as pH moves from 7.0 to 8.0. The electron-starved phenol will ionize earlier than expected.[1] Ensure your biological assays (often pH 7.[1]4) are strictly buffered, as a drift to pH 7.8 could significantly alter the effective concentration of the permeating neutral species.
References
Rowan Scientific. (n.d.).[1] The Pentafluorosulfanyl Group (SF5).[3][4][6][10][11][12] Retrieved from [Link]
Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1] Retrieved from [Link]
Valkó, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI). Journal of Chromatography A. Retrieved from [Link]
PubChem. (2025).[1][13] 2-Amino-5-fluorophenol Compound Summary. Retrieved from [Link][1][13]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
Technical Deep Dive: Physicochemical Properties of SF5-Substituted Aminophenols
Executive Summary This technical guide analyzes the physicochemical distinctiveness of pentafluorosulfanyl ( ) substituted aminophenols. Often termed the "super-trifluoromethyl" group, the moiety imparts unique electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the physicochemical distinctiveness of pentafluorosulfanyl (
) substituted aminophenols. Often termed the "super-trifluoromethyl" group, the moiety imparts unique electronic, steric, and lipophilic properties that distinguish it from its trifluoromethyl () and non-fluorinated analogs.[1][2] This document details the causality between the group’s octahedral geometry and the resulting shifts in , , and metabolic stability, providing a roadmap for their application in high-value drug discovery programs.
The SF5 Moiety: Structural & Electronic Foundation
To understand the behavior of
-aminophenols, one must first quantify the fundamental differences between the group and the industry-standard group. The group is not merely a larger halogenated substituent; it is a rigid, octahedral steric block with extreme electron-withdrawing capacity.[1]
Comparative Physicochemical Constants
The following table aggregates authoritative data comparing
to and Hydrogen ().
Property
Parameter
Impact on Aminophenol
Electronic Effect
Hammett
0.68
0.54
0.00
Stronger acidification of phenol; reduction of amine basicity.
Electronic Effect
Hammett
0.61
0.43
0.00
Significant inductive effect even in meta positions.
Electronegativity
Pauling ()
~3.65
~3.36
2.20
High polarization of adjacent bonds.
Lipophilicity
Hansch
1.23 – 1.51
0.88
0.00
Dramatic increase in membrane permeability ().
Steric Bulk
Volume ()
55.4
34.6
~3.0
Occupies space between -butyl and ; restricts bond rotation.
Geometry
Shape
Octahedral
Tetrahedral
Spherical
Square-pyramidal F arrangement creates unique binding pockets.
Data synthesized from comparative organofluorine studies [1][2][7].[3][4][5]
Physicochemical Impact on the Aminophenol Core
The aminophenol scaffold contains two ionizable centers: the acidic phenol (
) and the basic amine (). The introduction of an group drastically alters the ionization profile () and distribution coefficient () compared to parent molecules.
Acidity Modulation (Phenol
)
The phenol moiety typically has a
of ~9.[6]9. The group, being a potent electron-withdrawing group (EWG), stabilizes the phenoxide anion via strong inductive () and resonance effects (if para/ortho).
Mechanism: The high electronegativity of the
group pulls electron density away from the aromatic ring, delocalizing the negative charge of the phenoxide oxygen.
Predicted Shift: While
lowers phenol to ~8.8 (ortho), the stronger of drives this lower, estimated in the range of 7.8 – 8.3 for phenols. This makes -aminophenols significantly more acidic, potentially improving solubility at physiological pH (7.4) by increasing the fraction of ionized species [3][6].
Basicity Attenuation (Aniline
)
The aniline nitrogen is a weak base (
of conjugate acid ~4.6).
Mechanism: The
group strongly destabilizes the anilinium cation. The electron density on the nitrogen lone pair is pulled into the electron-deficient ring, making it less available for protonation.
Predicted Shift:
-anilines exhibit values around 2.6–3.5. The analog is expected to be < 2.5 . This ensures the amine remains neutral (unprotonated) at physiological pH, which is critical for blood-brain barrier (BBB) penetration where cationic species are often excluded [1][5].
Lipophilicity and Solubility
LogP Surge: The
group is highly lipophilic due to the low polarizability of the C-F bonds and the high surface area of the fluorine shell. Substituting a methyl group with can increase by >1.5 units.
Bioavailability: Despite high lipophilicity, the increased acidity of the phenol can improve aqueous solubility at pH 7.4 via ionization, creating a balanced "solubility-permeability" profile often superior to
analogs [2][4].
Visualization: Structure-Property Logic
The following diagram illustrates the causal relationships between the
structural features and the resulting pharmacological properties.
Caption: Causal flow from SF5 structural attributes to specific physicochemical changes in the aminophenol scaffold.
Experimental Synthesis Protocol
Synthesis of
-aromatics is historically challenging due to the harsh conditions required to introduce the group. A modern, validated approach utilizes Microwave-Assisted Diels-Alder Cycloaddition , which allows for the convergent assembly of the aminophenol core from -alkynes.
Protocol: Synthesis of SF5-Aminophenols via Diels-Alder
Objective: Construct a highly substituted
-aminophenol core from an -alkyne and a furan derivative [8][9].
Aromatization (In-situ): The initial Diels-Alder adduct (oxanorbornene) is unstable. Under these thermal conditions, it spontaneously undergoes ring-opening and aromatization (eliminating water or alcohol depending on the specific furan used) to yield the protected aminophenol.
Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Deprotection: Dissolve the N-Boc intermediate in DCM/TFA (4:1) and stir at room temperature for 1 hour to yield the free
-aminophenol salt.
Self-Validation Check:
Success Indicator: Appearance of aromatic signals in
NMR and a characteristic multiplet (or pentet) in NMR around +60 to +85 ppm (distinctive for ).
Metabolic & Chemical Stability
One of the primary drivers for selecting
over is metabolic robustness.
P450 Resistance
The
group is chemically inert to cytochrome P450 oxidative metabolism.
C-S Bond Strength: The
bond is hyper-valent and resistant to cleavage.
Steric Shielding: The bulky
group blocks metabolic attack at adjacent ortho-positions (steric hindrance), protecting the aminophenol core from Phase I hydroxylation [10].
Chemical Stability
Unlike some fluorinated motifs that can hydrolyze (e.g.,
under strong acid), the group is stable to:
Strong Bronsted acids (conc.
).
Strong bases (NaOH at reflux).
Reducing conditions (
/Pd-C).
This allows the aminophenol core to undergo diverse downstream derivatizations (e.g., amide coupling, reductive amination) without compromising the fluorinated handle [1][7].
Synthesis Workflow Visualization
The following diagram outlines the microwave-assisted synthetic pathway described in Section 4.
Caption: Step-by-step microwave-assisted synthesis of SF5-aminophenols via Diels-Alder cycloaddition.
References
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
Altun, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Link
Parrish, J. P., et al. (2013). The Pentafluorosulfanyl Group in Medicinal Chemistry.[1][8][9] Medicinal Chemistry, 9(1). Link
Rowan Scientific. (2024). The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. Link
BenchChem. (2025).[10] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Link
Gampe, C., & Carreira, E. M. (2012). Aryl Pentafluorosulfanyl Groups in Medicinal Chemistry.
Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (SF5) as a superior alternative to the trifluoromethyl group (CF3).[1][2][5][11] Journal of Fluorine Chemistry.
Nguyen, T. M., et al. (2025).[9] Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.[7] ACS Organic & Inorganic Au. Link
Enamine. (2024). SF5-containing building blocks: Properties and Applications.[1][2][3][9] Link
Melius Organics. (2024).[12] Pentafluorosulfanyl (SF5) technology: The new CF3 group.[8] Link
Structure-activity relationship of SF5-containing phenols
The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and lead optimization specialists. It prioritizes mechanistic understanding, reproducible protocols, and data-driven...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and lead optimization specialists. It prioritizes mechanistic understanding, reproducible protocols, and data-driven decision-making.
The Pentafluorosulfanyl (
) Phenol Core: A Technical Guide to SAR and Synthesis
Executive Summary
The pentafluorosulfanyl group (
)—often termed "super-trifluoromethyl"—represents a high-value pharmacophore in modern drug discovery.[1][2][3] When integrated into a phenolic core, the moiety imparts unique physicochemical properties that distinguish it from trifluoromethyl () and tert-butyl (-Bu) analogues.[3] This guide details the Structure-Activity Relationship (SAR) mechanics, synthetic pathways, and biological implications of -containing phenols, providing a roadmap for their deployment as bioisosteres in lead optimization.
The Physicochemical Profile:
vs.
The utility of
-phenols stems from the distinct electronic and steric perturbations the group exerts on the aromatic ring and the phenolic hydroxyl group.[4]
Electronic and Steric Parameters
The
group is an octahedral hypervalent sulfur species. Unlike the rotating symmetry of , the group possesses symmetry and significant steric bulk, effectively blocking metabolic attack while modulating the acidity of the phenolic proton.
Parameter
Group
Group
-Butyl Group
Impact on Phenol SAR
Hammett Constant ()
+0.68
+0.54
-0.20
increases phenol acidity ( reduction) more than .
Lipophilicity ()
+1.51
+1.09
+1.98
significantly enhances membrane permeability.
Electronegativity
3.65 (Paulding)
3.36 (Paulding)
N/A
Strong inductive effect pulls electron density from the O-H bond.
Steric Volume ()
~112 ų
~70 ų
~105 ų
is bulky, providing steric protection similar to -Bu but with EWG properties.
The "Bioisosteric Space" Visualization
The following diagram illustrates the decision matrix for selecting the
moiety over traditional substituents.
Caption: Decision logic for deploying SF5 bioisosteres based on electronic and steric requirements.
Synthetic Architecture: Protocol for 4-(Pentafluorosulfanyl)phenol
Direct electrophilic fluorination of phenols to install
is synthetically challenging and often low-yielding. The most robust "self-validating" protocol relies on the conversion of commercially available 4-(pentafluorosulfanyl)aniline via diazotization and hydrolysis.
group is an excellent leaving group, driven by the formation of nitrogen gas. The water molecule attacks the carbocation (or concerted displacement) to form the phenol.
Extraction: Cool the mixture to room temperature. Extract with Ethyl Acetate (
mL).
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
Caption: Synthetic pathway converting SF5-aniline to SF5-phenol via diazonium intermediate.
Structure-Activity Relationship (SAR) Mechanics
Acidity Modulation (
)
The acidity of the phenolic hydroxyl is a critical parameter for protein binding (H-bond donor capability) and solubility.
Mechanism: The
group exerts a powerful electron-withdrawing inductive effect () and resonance effect ( is negligible, primarily inductive/field).
Data Point:
Phenol
: ~10.0
4-CF3-Phenol
: ~8.68
4-SF5-Phenol
: ~8.4 - 8.5 (Estimated via Hammett 0.68).
Implication:
-phenols are stronger proton donors than their counterparts. This can strengthen H-bonds with receptor residues (e.g., serine or threonine side chains) in the binding pocket.
Metabolic Stability
The
group is chemically inert to standard metabolic transformations (oxidation, reduction, hydrolysis).
CYP450 Blocking: The high steric volume (112 ų) prevents Cytochrome P450 enzymes from accessing the para-position, a common site for metabolic hydroxylation.
Lipophilicity-Metabolism Paradox: Usually, increasing lipophilicity (LogP) increases metabolic clearance. However,
increases LogP without introducing a metabolic soft spot, effectively improving the drug's half-life () while maintaining membrane permeability.
Case Studies & Biological Implications[1][5][7][8][9]
The Mefloquine Analogue
Research into antimalarial agents demonstrated the power of the
analogue showed improved blood-brain barrier penetration (due to higher ) and increased metabolic stability, leading to a longer half-life and higher efficacy against Plasmodium falciparum.
Inhibitors of p97 (AAA ATPase)
In studies of indole-based inhibitors for p97 (a cancer target):
-substituted indoles were compared to and analogues.[8]
The
variants exhibited distinct SAR profiles driven by the "square" shape and volume of the substituent, which filled hydrophobic pockets more effectively than the spherical .
References
Rowan Scientific. "The Pentafluorosulfanyl Group (SF5): Properties and Applications." Rowan Scientific Topics. [Link]
Szafran, R. G., et al. "Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6." ChemRxiv, 2024. [Link][9]
Al-Mughaid, H., et al. "Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." eScholarship, 2015. [Link]
Kim, J. G., et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides."[1] Molecules, 2020.[1] [Link]
National Center for Biotechnology Information. "4-(Trifluoromethyl)phenol Compound Summary." PubChem. [Link]
The Emergent Utility of 2-Amino-5-(pentafluorosulfanyl)phenol in Synthetic Chemistry: A Guide for Researchers
Introduction: The Pentafluorosulfanyl Group - A "Super" Trifluoromethyl Moiety In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a corne...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pentafluorosulfanyl Group - A "Super" Trifluoromethyl Moiety
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often hailed as a "super-trifluoromethyl" moiety.[1] This distinction arises from its unique combination of properties:
High Electronegativity: The five fluorine atoms impart a powerful electron-withdrawing effect, significantly influencing the electronic character of the parent molecule.[2]
Exceptional Stability: The sulfur(VI)-fluorine bonds are remarkably robust, conferring high thermal and chemical stability to SF₅-containing compounds.[2][3]
Enhanced Lipophilicity: Despite its high polarity, the SF₅ group can increase the overall lipophilicity of a molecule, a critical factor for improving membrane permeability and bioavailability in drug candidates.[2]
Steric Influence: With a larger van der Waals volume than a trifluoromethyl group, the SF₅ moiety can be employed to probe steric interactions in biological systems and materials science.
2-Amino-5-(pentafluorosulfanyl)phenol emerges as a particularly valuable building block, presenting three distinct points for synthetic diversification: the nucleophilic amino group, the versatile phenolic hydroxyl, and the aromatic ring activated for further functionalization. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and materials science.
Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
While a variety of methods exist for the introduction of the pentafluorosulfanyl group onto aromatic rings, a definitive, high-yield synthesis of 2-amino-5-(pentafluorosulfanyl)phenol is an area of active investigation. However, drawing from established methodologies for related isomers and derivatives, a plausible synthetic strategy can be outlined. One promising approach involves a multi-step sequence, potentially commencing with a suitable precursor for the introduction of the SF₅ group, followed by functional group interconversions to install the amino and hydroxyl moieties.
A noteworthy method for the synthesis of SF₅-aminophenols is the [4+2] Diels-Alder cycloaddition of SF₅-alkynes with electron-rich dienes.[4] Although this method has been reported to predominantly yield the 2-(pentafluorosulfanyl)-4-aminophenol regioisomer, modifications to the diene or dienophile could potentially alter the regioselectivity to favor the desired 2-amino-5-(pentafluorosulfanyl)phenol.
The following conceptual workflow illustrates a potential synthetic approach:
Caption: Conceptual workflow for the synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol.
Applications in Synthesis: Key Transformations and Protocols
The true value of 2-amino-5-(pentafluorosulfanyl)phenol lies in its versatility as a synthetic building block. The presence of the electron-withdrawing SF₅ group significantly influences the reactivity of the aminophenol core.
N-Functionalization: Amide Bond Formation
The amino group of 2-amino-5-(pentafluorosulfanyl)phenol readily participates in amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules. The strong electron-withdrawing nature of the SF₅ group decreases the nucleophilicity of the aniline nitrogen, potentially requiring more robust coupling conditions compared to electron-rich anilines.
Protocol: General Procedure for Amide Coupling
This protocol is adapted from established methods for the acylation of SF₅-containing anilines.[2][5]
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a suitable coupling agent (e.g., PyBOP, 1.1 eq.) and a non-nucleophilic base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), 2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
Amine Addition: To the activated acid mixture, add a solution of 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq.) in the same anhydrous solvent.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to achieve completion, depending on the reactivity of the carboxylic acid.
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
O-Functionalization: Alkylation and Acylation of the Phenolic Hydroxyl
The phenolic hydroxyl group provides another handle for synthetic elaboration through O-alkylation and O-acylation reactions. Selective functionalization of the hydroxyl group in the presence of the amino group can be achieved through careful choice of reaction conditions and protecting group strategies.
Protocol: O-Silylation of SF₅-Aminophenols
This protocol is based on the silylation of a related 2-(pentafluorosulfanyl)-4-aminophenol.[4][7]
Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq.) and imidazole (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) to the solution at room temperature.
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the O-silylated product.
Aromatic Ring Functionalization: Electrophilic Aromatic Substitution
The pentafluorosulfanyl group is a meta-directing deactivator. However, the powerful ortho,para-directing influence of the amino and hydroxyl groups will govern the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the activating groups are the most likely sites of substitution.
Protocol: Bromination of a Pentafluorosulfanyl Aniline Derivative
This procedure for the bromination of a related SF₅-aniline provides a starting point for the halogenation of 2-amino-5-(pentafluorosulfanyl)phenol.[6][8]
Reaction Setup: Dissolve the 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq.) in DMF.
Brominating Agent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise to the solution at room temperature.
Reaction and Monitoring: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC.
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diazotization and Sandmeyer-Type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer and related reactions.[9] This allows for the introduction of various substituents such as halogens, cyano, and hydroxyl groups, further expanding the synthetic utility of the building block.
Conceptual Workflow for Diazotization and Subsequent Reactions
Caption: Potential transformations of 2-Amino-5-(pentafluorosulfanyl)phenol via its diazonium salt.
Physicochemical and Spectroscopic Data (Predicted)
Table 2: Predicted Physicochemical Properties
Property
Predicted Value/Range
Rationale
Molecular Weight
~233.15 g/mol
Based on atomic masses.
pKa (Phenol)
7-9
The strongly electron-withdrawing SF₅ group will significantly increase the acidity of the phenol compared to phenol itself (pKa ~10).
pKa (Anilinium)
1-3
The SF₅ group will decrease the basicity of the aniline nitrogen, resulting in a lower pKa for the conjugate acid compared to anilinium (pKa ~4.6).
LogP
2-3
The SF₅ group is known to increase lipophilicity.
Spectroscopic Characterization Notes:
¹H NMR: The aromatic region will show a characteristic splitting pattern for the three protons on the ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The protons ortho to the SF₅ group will likely appear as complex multiplets due to coupling with the fluorine atoms.
¹³C NMR: The carbon attached to the SF₅ group will exhibit a characteristic multiplet due to ¹J(C-F) coupling. The chemical shifts of the aromatic carbons will be indicative of the electronic environment.
¹⁹F NMR: The ¹⁹F NMR spectrum is a key diagnostic tool for SF₅-containing compounds. It will typically show two signals: a quintet for the apical fluorine and a doublet of quintets for the four equatorial fluorines, arising from J(F-F) coupling. The chemical shifts are sensitive to the electronic nature of the aromatic ring.[2][10]
Conclusion and Future Outlook
2-Amino-5-(pentafluorosulfanyl)phenol is a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl group offer chemists a powerful tool to fine-tune the steric and electronic properties of molecules, leading to enhanced performance and novel functionalities. While the synthesis of this specific isomer requires further optimization and disclosure of detailed protocols, the established reactivity of related SF₅-anilines and phenols provides a solid foundation for its application in a wide range of synthetic transformations. As synthetic methodologies for SF₅-containing compounds become more accessible, the utilization of building blocks like 2-amino-5-(pentafluorosulfanyl)phenol is expected to grow, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
CN103012162B - Preparation method of pentafluoroaniline - Google P
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. (URL: [Link])
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. (URL: [Link])
Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906-8911. (URL: [Link])
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. (URL: [Link])
DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google P
Grellier, M., et al. (2021). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 1(1), 18-25. (URL: [Link])
Kim, O-Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. (URL: [Link])
Pöverlein, M., et al. (2020). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. (URL: [Link])
Tlili, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 8-17. (URL: [Link])
Kim, O-Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. (URL: [Link])
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. (URL: [Link])
Grellier, M., et al. (2021). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 1(1), 18-25. (URL: [Link])
Cobb, S. L., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(3), 758-774. (URL: [Link])
Kumar, S., & Singh, A. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(10), 5995-6018. (URL: [Link])
2-Amino-5-(pentafluorosulfanyl)phenol for protein degrader building blocks
Introduction: The "Super-Trifluoromethyl" Era in Protein Degradation The targeted protein degradation (TPD) landscape is shifting from simple linkerology to the precise optimization of physicochemical properties. While t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Super-Trifluoromethyl" Era in Protein Degradation
The targeted protein degradation (TPD) landscape is shifting from simple linkerology to the precise optimization of physicochemical properties. While the trifluoromethyl group (
) has long been a staple in medicinal chemistry, the pentafluorosulfanyl group () is emerging as a superior bioisostere.[1][2][3]
2-Amino-5-(pentafluorosulfanyl)phenol represents a privileged building block for next-generation PROTACs.[3] It combines the unique electronic and steric properties of the
moiety with the versatile ortho-aminophenol scaffold, enabling the synthesis of rigid heterocycles (benzoxazoles) or serving as a highly lipophilic, metabolically stable linker attachment point.
Key Advantages of the
Moiety in PROTACs
Enhanced Lipophilicity:
is significantly more lipophilic than (), improving cell permeability for large PROTAC molecules.[3]
Metabolic Stability: The C–S and S–F bonds are chemically inert to standard metabolic enzymes (CYP450s), prolonging half-life.
Steric Bulk: The square-pyramidal geometry of
creates a unique steric demand (larger than -butyl) that can lock conformations or fill deep hydrophobic pockets in E3 ligases (e.g., VHL, CRBN).[3]
Strong Electron Withdrawal: High electronegativity (
) modulates the pKa of the adjacent phenol/amine, altering reactivity and hydrogen bond donor capability.
Physicochemical Profile & Comparative Analysis
The following table contrasts the
building block with standard analogs used in PROTAC warheads and linkers.
Application Workflow 1: Synthesis of
-Benzoxazole Warheads
The primary application of 2-Amino-5-(pentafluorosulfanyl)phenol is the rapid construction of 6-(pentafluorosulfanyl)benzoxazoles .[3] These heterocycles serve as rigid cores for kinase inhibitors (Target Protein Ligands) or as bioisosteres for phthalimide rings in Cereblon binders.[3]
Protocol A: Microwave-Assisted Cyclization
This protocol describes the condensation of the building block with a carboxylic acid-functionalized linker or ligand.[3]
Dehydrating Agent: Polyphosphoric acid (PPA) or Trimethylsilyl polyphosphate (PPSE)[3]
Solvent: 1,4-Dioxane (if using PPSE) or neat (if using PPA)[3]
Step-by-Step Procedure:
Preparation: In a microwave-safe vial, dissolve 2-Amino-5-(pentafluorosulfanyl)phenol (0.2 mmol) and the carboxylic acid linker (0.22 mmol) in anhydrous 1,4-dioxane (2 mL).
Activation: Add Trimethylsilyl polyphosphate (PPSE) (4.0 eq) dropwise under nitrogen.
Cyclization: Seal the vial and heat in a microwave reactor at 150°C for 20 minutes . ( Note: Conventional heating requires reflux for 12-24 hours.)[3]
Work-up: Cool to room temperature. Quench carefully with saturated
solution until pH ~8.
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The
group is highly non-polar; expect the product to elute earlier than non-fluorinated analogs.
Structural Logic Diagram
The following diagram illustrates the transformation logic and the role of the
group in the final scaffold.
Figure 1: Synthesis pathway for SF5-Benzoxazole scaffolds from the aminophenol precursor.
(weak base favors O-alkylation) vs DIPEA/NaH (conditions dependent)[3]
Strategy: To target the Amine selectively in the presence of the Phenol, reductive amination is preferred over direct alkylation to avoid O/N mixtures.
Step-by-Step Procedure (Reductive Amination):
Aldehyde Formation: Ensure your linker has a terminal aldehyde group.[3]
Imine Formation: Mix 2-Amino-5-(pentafluorosulfanyl)phenol (1.0 eq) with Linker-CHO (1.1 eq) in MeOH with
. Stir for 2 hours at RT.
Reduction: Add
(2.0 eq) and stir for 12 hours.
Outcome: The electron-withdrawing
group reduces the nucleophilicity of the aniline nitrogen, making the reaction slower than with standard aminophenols. Heating to 40°C may be required.
PROTAC Design Architecture[3]
When incorporating this building block, consider its impact on the ternary complex (Target-PROTAC-Ligase).[3]
Figure 2: Strategic placement of the 2-Amino-5-(SF5)phenol motif within a PROTAC architecture.
Safety and Handling
Volatility: While the aminophenol is solid,
intermediates can be volatile.
Reactivity: The
group is generally inert, but avoid extremely harsh reducing conditions (e.g., at reflux) which might degrade the C-S bond.
Toxicity: Specific toxicology data for this isomer is limited.[3] Handle as a potent bioactive compound (Safebridge Category 3 equivalent) due to its structural similarity to uncouplers of oxidative phosphorylation.[3]
References
Beier, P., et al. (2011).[3][5] "Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes: A Route to SF5-Substituted Phenols and Amines." Journal of Organic Chemistry. Link[3]
Savoie, P. R., & Welch, J. T. (2015).[3] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link[3]
Altomonte, S., & Zanda, M. (2012).[3] "Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules." Journal of Fluorine Chemistry. Link[3]
Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[3]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Electrophilic Aromatic Substitution on SF5-Aminophenol Scaffolds
Executive Summary & Strategic Rationale
The pentafluorosulfanyl (
) group, often termed the "super-trifluoromethyl" group, has emerged as a critical bioisostere in modern drug discovery.[1][2] It offers higher lipophilicity (), stronger electronegativity (), and greater metabolic stability than the trifluoromethyl group (). However, functionalizing SF5-aminophenols —scaffolds containing both strong electron-donating groups (EDGs) and a potent electron-withdrawing group (EWG)—presents a unique "push-pull" electronic conflict that challenges standard Electrophilic Aromatic Substitution (EAS) protocols.
This guide details optimized protocols for the regioselective functionalization of SF5-aminophenols. Unlike standard phenols, the
moiety significantly deactivates the ring, often requiring Lewis acid catalysis or modified reagents to achieve conversion while maintaining regiocontrol dictated by the hydroxyl and amino groups.
Mechanistic Insight: The Electronic Tug-of-War
To successfully derivatize SF5-aminophenols, one must understand the competing electronic effects.
The SF5 Group (Deactivator): With a Hammett constant of
(vs. for ), the group strongly withdraws electron density via induction, raising the activation energy for electrophilic attack. It directs incoming electrophiles to the meta position relative to itself.
The Aminophenol Core (Activators): The
and groups are powerful activators ( and , respectively) that direct ortho/para.
The Outcome: The activators (
) dominate the regiochemistry (position), but the group dictates the kinetics (rate). The ring is less reactive than a standard aminophenol, often requiring "boosted" electrophiles (e.g., using with NBS).
Critical Consideration: Free amino groups (
) are susceptible to oxidation and can poison Lewis acid catalysts. Protocol Rule #1: Always perform EAS on N-protected (e.g., N-Boc or N-Acetyl) SF5-aminophenols.
Visualizing the Regioselectivity Logic
Figure 1: Mechanistic hierarchy in SF5-aminophenol EAS. The activating groups dictate the position, while SF5 suppresses the reaction rate.
Experimental Protocols
The following protocols are optimized for 3-amino-5-(pentafluorosulfanyl)phenol derivatives, a common scaffold in medicinal chemistry.
Protocol A: Lewis Acid-Catalyzed Bromination
Target: Introduction of Bromine ortho to the phenol group.
Standard bromination (Br2/AcOH) often leads to over-bromination or oxidation of the phenol. This protocol uses
to activate -Bromosuccinimide (NBS), allowing controlled mono-bromination even on the deactivated SF5 ring.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-SF5-aminophenol substrate in anhydrous MeCN (0.1 M concentration).
Catalyst Addition: Add
(1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may darken slightly as the Lewis acid coordinates with the carbonyls and phenol.
Bromination: Cool the solution to 0°C. Add NBS (1.1 equiv) portion-wise over 10 minutes to avoid localized high concentrations.
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The
group makes the substrate move faster on silica than non-fluorinated analogues.
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess bromine species.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 50–65%.
Troubleshooting: If conversion is low (due to
deactivation), heat to 40°C. Do not exceed 60°C to avoid Boc-deprotection by .
Protocol B: Mild Nitration via tert-Butyl Nitrite
Target: Introduction of Nitro group (precursor to diamines).
Traditional nitration (
) is too harsh for aminophenols, leading to oxidation (quinones). Using tert-butyl nitrite () provides a radical-mediated or nitrosation-oxidation pathway that is gentler.
Setup: Dissolve substrate in DCM (0.2 M) in a foil-wrapped flask (light sensitive).
Addition: Add
(1.5 equiv) dropwise at RT.
Reaction: Stir at RT for 12 hours.
Mechanism Note: The reaction typically proceeds via nitrosation of the phenol ortho position, followed by in-situ oxidation to the nitro group.
Workup: Evaporate volatiles under reduced pressure.
Purification: The product is often pure enough for the next step. If needed, purify via silica gel chromatography.
Expected Yield: 55–70%.
Comparative Data: Substituent Effects
The following table highlights why specific conditions are required for SF5 variants compared to standard trifluoromethyl (
) or methyl () analogues.
Substituent ()
Hammett
Lipophilicity ()
Reactivity in EAS
Recommended Catalyst
-0.17
0.56
High (Fast)
None (Standard)
0.54
0.88
Moderate
Mild Lewis Acid
0.68
1.51
Low (Deactivated)
Strong Lewis Acid (, )
Data Source: Hansch et al. (See References)
Workflow Visualization
The following diagram illustrates the decision tree for processing SF5-aminophenols, ensuring the integrity of the sensitive
group (which can degrade to under extreme reducing conditions) and the amino/phenol functionalities.
Figure 2: Optimized synthetic workflow for SF5-aminophenol functionalization.
References
ACS Organic & Inorganic Au. "Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction." (2025).[2][3][4] Describes the specific nitration and bromination conditions for N-Boc-SF5-aminophenols.
[Link]
Beilstein Journal of Organic Chemistry. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." (2016).[5] Foundational work on the reactivity of SF5-nitrobenzenes.
[Link]
Chemical Reviews. "A survey of Hammett substituent constants and resonance and field parameters." (1991). Source for SF5 vs CF3 electronic parameter comparisons.
[Link]
Journal of Fluorine Chemistry. "Mono- and dinitration of pentafluorosulfanylbenzenes..." (2014).[6][7][8] Detailed kinetics and regioselectivity data for SF5-benzene nitration.
[Link]
Application Note: Microwave-Assisted Synthesis of SF5-Containing Compounds
Executive Summary The pentafluorosulfanyl group ( ) is increasingly recognized in medicinal chemistry as a "super-trifluoromethyl" moiety due to its high electronegativity, lipophilicity, and metabolic stability.[1] Howe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pentafluorosulfanyl group (
) is increasingly recognized in medicinal chemistry as a "super-trifluoromethyl" moiety due to its high electronegativity, lipophilicity, and metabolic stability.[1] However, the installation of has historically been hindered by the requirement for cryogenic conditions, pyrophoric initiators (e.g., ), and the handling of gaseous reagents ().[2]
This Application Note details a robust Microwave-Assisted Radical Addition (MW-RA) protocol for synthesizing aliphatic
building blocks. By utilizing microwave irradiation, researchers can drive the radical addition of () to alkenes and alkynes with accelerated kinetics, replacing the traditional cryogenic/pyrophoric Dolbier protocol with a safer, thermally-controlled process.
Technical Rationale & Mechanism
Why Microwave Irradiation?
The classical synthesis of
-compounds often relies on the -initiated radical addition at -78 °C to -30 °C. While effective, this method suffers from slow kinetics for electron-deficient substrates and requires handling pyrophoric triethylborane.
Microwave irradiation offers three distinct advantages for this specific chemistry:
Rapid Radical Initiation: Microwave heating allows for the instantaneous decomposition of thermal radical initiators (e.g., AIBN, V-40) inside the sealed vessel, creating a high instantaneous concentration of radicals that outcompetes side reactions.
Overcoming Activation Barriers: The propagation step in
radical addition can be sluggish for sterically hindered or electron-deficient alkenes. The Arrhenius effect provided by microwave heating (typically 60–100 °C) significantly accelerates this step.
Process Safety: Unlike external oil baths, microwave reactors allow for precise pressure monitoring of the sealed vessels required to contain
gas.
Reaction Mechanism
The reaction proceeds via a radical chain mechanism. The microwave energy is not just heating the solvent; it is driving the decomposition of the initiator to sustain the chain reaction.
Figure 1: Radical chain mechanism for the microwave-assisted addition of SF5-X to alkenes. The microwave energy primarily drives the initiator decomposition (
) and the halogen abstraction step.
Safety Protocol: Handling SF5 Halides
WARNING:
is a gas at room temperature (bp -21 °C). is a liquid (bp 60 °C). Heating these in a sealed microwave vial generates significant pressure.
Vessel Selection: Use only high-pressure rated microwave vials (e.g., rated to 30 bar/435 psi).
Headspace Calculation: Do not fill vials more than 50% by volume. The expansion of the gas phase upon heating can cause catastrophic vessel failure if overfilled.
Shielding: Always operate the microwave behind a blast shield.
Workup: Allow the vessel to cool to room temperature AND then chill in an ice bath before opening to condense any unreacted
.
Experimental Protocols
Protocol A: Addition of SF5Br (Liquid Reagent)
Best for: Initial screening, standard laboratory setups, and electron-rich alkenes.
Solvent: Dichloromethane (DCM) or Hexane (Dry, degassed)
Procedure:
Preparation: In a glovebox or under a stream of Argon, load a 10 mL microwave process vial with AIBN (16 mg, 0.1 mmol) and 1-Decene (140 mg, 1.0 mmol).
Solvent & Reagent: Add degassed Hexane (3 mL). Using a gas-tight syringe, carefully add
(250 mg, 1.2 mmol). is a heavy liquid ( g/mL); ensure it dissolves or forms a suspension.
Sealing: Crimp the cap immediately with a PTFE-lined septum.
Irradiation: Place in the microwave reactor.
Temperature: 70 °C
Hold Time: 20 minutes
Stirring: High
Power: Dynamic (Max 150 W)
Workup: Cool the vial to RT. Open carefully. Wash the organic layer with 10%
(aq) to remove traces of or . Dry over and concentrate.
Purification: Flash chromatography (100% Pentane) usually yields the product as a clear oil.
Protocol B: Addition of SF5Cl (Gaseous Reagent)
Best for: Cost-efficiency (SF5Cl is cheaper) and avoiding bromine-specific side reactions.
Reagent Preparation (The "Cold Trap" Method):
Since
is a gas, it must be condensed.
Pre-weigh a microwave vial containing the solvent (Hexane) and Initiator (V-40 or AIBN).
Cool the vial in a dry ice/acetone bath (-78 °C).
Slowly bubble
gas into the solvent until the desired mass increase is observed (approx 1.2 – 1.5 equiv).
Transfer the cold, sealed vial directly to the microwave cavity.
Ramp: 2 minutes to 80 °C. (Allow pressure to build gradually).
Hold: 30 minutes at 80 °C.
Pressure Limit: Set safety cutoff at 20 bar.
Workup:CRITICAL - Cool vial in dry ice before opening to prevent gas surge. Vent excess
into a KOH scrubber.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis of SF5 compounds.
Data Analysis & Troubleshooting
Expected Results vs. Common Issues
Issue
Observation
Root Cause
Solution
Low Conversion
Recovered Starting Material
Radical chain termination due to .
Degas solvents thoroughly (Freeze-Pump-Thaw).
Polymerization
Viscous/Solid residue
Substrate polymerizes faster than addition.
Dilute reaction (0.1 M); Increase equivalents.
Vinyl-Halide
Loss of
Elimination of product during workup.
Avoid strong bases; Keep workup neutral/mild.
Vessel Failure
"Pop" sound / Safety stop
Over-pressurization.
Reduce fill volume; Check equivalents.
Characterization (NMR)
The
group has a distinct NMR signature useful for validation.
19F NMR: A characteristic AB4 pattern (or doublet of pentets if decoupled).
Axial F (
): Pentet at +80 to +90 ppm.
Equatorial F (
): Doublet at +60 to +70 ppm.
Coupling Constant:
.
References
Dolbier, W. R., et al. (2002). Efficient and Convenient Synthesis of Pentafluorosulfanyl-Containing Aliphatic Compounds.[4][5] Journal of Fluorine Chemistry.
Welch, J. T., et al. (2004). The Pentafluorosulfanyl Group in Medicinal Chemistry.[6][7][8][9][10] Bioorganic & Medicinal Chemistry.[3][6][7][9][11][12]
Weng, Z., & Qing, F. L. (2021). Recent Advances in the Synthesis of SF5-Containing Compounds.[4][5][6][8][13] Accounts of Chemical Research.
Pentafluorosulfanyl Group Properties. (2023). Rowan Scientific Guide to SF5.
Microwave Synthesis Safety Guide. (2021). CEM Corporation Application Notes.
Application Note: A Validated Protocol for the Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
Abstract This comprehensive guide details a robust and validated protocol for the synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol, a valuable building block in contemporary drug discovery and materials science. The pe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a robust and validated protocol for the synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol, a valuable building block in contemporary drug discovery and materials science. The pentafluorosulfanyl (SF₅) group is of increasing interest due to its unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, which can significantly modulate the biological activity and pharmacokinetic profiles of parent molecules.[1][2] This document provides a step-by-step methodology, explains the chemical principles underpinning the synthetic strategy, and outlines the necessary safety precautions and characterization techniques. The target audience includes researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Pentafluorosulfanyl Moiety
The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of steric and electronic properties.[3][4] Its strong electron-withdrawing nature, comparable to a nitro group, coupled with its significant steric bulk and high lipophilicity, makes it an attractive substituent for modulating the properties of bioactive molecules.[1] The introduction of an SF₅ group can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinities, thereby providing a powerful tool for lead optimization in drug discovery programs.[1] 2-Amino-5-(pentafluorosulfanyl)phenol, possessing three distinct functional groups—a nucleophilic amine, an acidic phenol, and the unique SF₅ moiety—represents a versatile scaffold for the synthesis of a diverse range of complex molecules and novel chemical entities.
Retrosynthetic Analysis and Strategy
The synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol can be logically approached through a two-step sequence starting from the commercially available 3-(pentafluorosulfanyl)phenol. This strategy involves:
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 3-(pentafluorosulfanyl)phenol. The directing effects of the hydroxyl and pentafluorosulfanyl groups will be considered to achieve the desired regioselectivity.
Selective Reduction: Conversion of the nitro group to an amino group without affecting the pentafluorosulfanyl or hydroxyl moieties.
An alternative, though potentially lower-yielding, approach could involve the diazotization of 3-(pentafluorosulfanyl)aniline followed by hydrolysis to introduce the hydroxyl group, and subsequent functional group manipulations. However, the nitration-reduction pathway is generally more direct and is the focus of this protocol.
Detailed Synthesis Protocol
This protocol is divided into two main stages: the synthesis of the intermediate, 2-Nitro-5-(pentafluorosulfanyl)phenol, and its subsequent reduction to the final product.
Materials and Equipment
Reagent/Equipment
Grade
Supplier
3-(Pentafluorosulfanyl)phenol
≥97%
Commercially Available
Nitric Acid (70%)
ACS Grade
Standard Supplier
Sulfuric Acid (98%)
ACS Grade
Standard Supplier
Tin(II) Chloride Dihydrate
≥98%
Standard Supplier
Hydrochloric Acid (37%)
ACS Grade
Standard Supplier
Sodium Bicarbonate
ACS Grade
Standard Supplier
Ethyl Acetate
HPLC Grade
Standard Supplier
Ethanol
Anhydrous
Standard Supplier
Sodium Sulfate
Anhydrous
Standard Supplier
Magnetic Stirrer with Hotplate
-
Standard Laboratory Supplier
Round-bottom flasks
-
Standard Laboratory Supplier
Condenser
-
Standard Laboratory Supplier
Dropping Funnel
-
Standard Laboratory Supplier
Ice Bath
-
-
Rotary Evaporator
-
Standard Laboratory Supplier
Thin Layer Chromatography (TLC) plates
Silica Gel 60 F₂₅₄
Standard Supplier
Column Chromatography Supplies
Silica Gel (230-400 mesh)
Standard Laboratory Supplier
Experimental Workflow
Caption: Synthetic workflow for 2-Amino-5-(pentafluorosulfanyl)phenol.
Step 1: Synthesis of 2-Nitro-5-(pentafluorosulfanyl)phenol
Rationale: The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group, while the pentafluorosulfanyl group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group will favor the introduction of the nitro group at the ortho and para positions. Steric hindrance from the SF₅ group will likely favor nitration at the position ortho to the hydroxyl group.
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-(pentafluorosulfanyl)phenol (1.0 eq).
Cool the flask in an ice bath to 0°C.
Slowly add concentrated sulfuric acid (98%, 3.0 eq) with continuous stirring, ensuring the temperature remains below 10°C.
Prepare a nitrating mixture by carefully adding concentrated nitric acid (70%, 1.1 eq) to a small amount of concentrated sulfuric acid in a separate cooled vessel.
Add the nitrating mixture dropwise to the solution of 3-(pentafluorosulfanyl)phenol over a period of 30 minutes, maintaining the reaction temperature at 0-5°C.
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
The solid precipitate, 2-Nitro-5-(pentafluorosulfanyl)phenol, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
Rationale: The reduction of the nitro group to an amine can be achieved under acidic conditions using a mild reducing agent like tin(II) chloride. This method is generally selective for the nitro group and is unlikely to affect the hydroxyl or the highly stable pentafluorosulfanyl group.[5][6]
Procedure:
To a 250 mL round-bottom flask, add the crude 2-Nitro-5-(pentafluorosulfanyl)phenol (1.0 eq) and ethanol.
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl, ~5.0 eq) to the flask with stirring.[5]
Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
After completion, cool the reaction mixture to room temperature and then in an ice bath.
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude 2-Amino-5-(pentafluorosulfanyl)phenol can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate).
Expected Characterization Data:
Technique
Expected Observations
¹H NMR
Aromatic protons with characteristic splitting patterns, broad singlets for the -NH₂ and -OH protons (which may exchange with D₂O).
¹⁹F NMR
Two signals corresponding to the apical and equatorial fluorine atoms of the SF₅ group, exhibiting characteristic splitting patterns (a doublet and a quintet).
¹³C NMR
Aromatic carbons showing coupling to fluorine atoms.
Mass Spec.
Molecular ion peak corresponding to the calculated mass of C₆H₆F₅NO.
FT-IR
Characteristic peaks for N-H and O-H stretching, as well as aromatic C-H and C=C stretching.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials.
Nitro Compounds: Aromatic nitro compounds can be thermally unstable and potentially explosive. Avoid excessive heating and mechanical shock.
Neutralization: The neutralization of the acidic reaction mixture with sodium bicarbonate is an exothermic process and releases carbon dioxide gas. Perform this step slowly and with adequate cooling to control the reaction rate.
Concluding Remarks
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol. By following these procedures, researchers can reliably produce this valuable building block for further elaboration in their respective fields. The unique properties conferred by the pentafluorosulfanyl group make this compound and its derivatives highly promising candidates for the development of novel pharmaceuticals and advanced materials.
References
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]
Welter, C., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 23-30. Available at: [Link]
Lim, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906-8911. Available at: [Link]
Zhang, Y., et al. (2020). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Chemical Society Reviews, 49(24), 9076-9105. Available at: [Link]
Master Organic Chemistry. (2018). Nitro Reduction – Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 242-248. Available at: [Link]
Santschi, N., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Organic Letters, 24(31), 5769-5774. Available at: [Link]
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]
PubChem. (n.d.). 3-(Pentafluorosulfanyl)phenol. Retrieved from [Link]
Welch, J. T., & Savoie, P. R. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. Available at: [Link]
Application Note: Regioselective Synthesis of Pentafluorosulfanylated Phenols
Executive Summary The pentafluorosulfanyl group ( ) is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity ( ), strong electron-withdrawing nature ( ), and except...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pentafluorosulfanyl group (
) is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity (), strong electron-withdrawing nature (), and exceptional metabolic stability. However, the introduction of the moiety into phenolic scaffolds—critical pharmacophores in drug discovery—presents significant synthetic challenges. Unlike standard electrophilic aromatic substitution, direct "pentafluorosulfanylation" of phenols is rarely viable due to the harsh conditions required (e.g., gas) and poor regiocontrol.
This Application Note details two robust, regioselective strategies for synthesizing pentafluorosulfanylated phenols:
The Indirect FGI Route (Sandmeyer Hydroxylation): The industry-standard method for converting commercially available or synthesized
-anilines into phenols.
The Direct Functionalization Route (Vicarious Nucleophilic Substitution - VNS): A powerful method for introducing hydroxyl groups directly onto nitro-
-arenes with high regiocontrol.
Strategic Overview & Decision Matrix
The choice of synthetic route depends heavily on the desired substitution pattern and the availability of precursors. The
group is meta-directing in electrophilic aromatic substitution (EAS) but activates the ring for nucleophilic attack ( or VNS).
Figure 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired regiochemical outcome.
Protocol A: Sandmeyer Hydroxylation of
-Anilines
Application: Best for accessing specific isomers (ortho/meta/para) when the corresponding aniline is available.
Mechanism: Diazotization followed by acid-mediated hydrolysis (
-like mechanism).
Critical Insight: The group is highly stable to acidic hydrolysis, allowing the use of concentrated sulfuric acid at elevated temperatures—conditions that would degrade less stable fluorinated groups (e.g., can sometimes be labile).
-aniline (e.g., 4-amino-pentafluorosulfanylbenzene) in 35% (5 mL per mmol substrate).
Cool the mixture to 0–5 °C in an ice bath. Ensure vigorous stirring to maintain a suspension if the salt precipitates.
Add a solution of
(1.1 equiv) in water dropwise, maintaining the internal temperature below 5 °C.
Checkpoint: Stir for 30 minutes at 0 °C. Verify diazotization by checking for a positive reaction with starch-iodide paper (turns blue/black instantly).
Hydrolysis (The Critical Step):
Prepare a separate vessel with 15%
and heat it to reflux (approx. 100–110 °C).
Slow Addition: Add the cold diazonium salt solution dropwise directly into the boiling acid solution.
Why? Adding the diazonium to the hot acid minimizes the concentration of unreacted diazonium salt, preventing side reactions like azo coupling (formation of diazo-tars).
Continue reflux for 15–30 minutes after addition is complete. Nitrogen gas evolution should be observed.
Isolation:
Cool the reaction mixture to room temperature.
Extract with Ethyl Acetate (3x).
Wash the organic layer with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc). Phenols are typically polar;
increases lipophilicity ( will be higher than non-fluorinated analogues).
Application: Regioselective introduction of -OH into nitro-
-benzenes.
Mechanism: Nucleophilic attack of a peroxide anion on the electron-deficient ring, followed by elimination and reduction.
Regioselectivity: The reaction typically occurs ortho or para to the nitro group, driven by the activation of the nitro group and the inductive effect of .
Solvent: Liquid Ammonia (traditional) or THF/DMSO (modern modification).
Step-by-Step Methodology (THF/DMSO Modification)
Reaction Setup:
In a flame-dried flask under Argon, dissolve the Nitro-
-benzene (1.0 mmol) in dry THF (5 mL).
Cool the solution to -78 °C.
Base/Peroxide Addition:
Add a solution of
(2.5 equiv) and Cumyl hydroperoxide (1.1 equiv) in THF dropwise.
Note: The solution often turns deep red/purple due to the formation of the Meisenheimer complex.
Reaction & Quench:
Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.
Quench the reaction with saturated aqueous
.
Acidify carefully with 1M HCl to pH 3-4.
Workup:
Extract with Diethyl Ether.
The product is a Nitro-
-phenol .
Optional: To obtain the amino-phenol, perform a hydrogenation (H2, Pd/C) or Fe/AcOH reduction.
Figure 2: VNS Workflow Diagram
Caption: Workflow for the Vicarious Nucleophilic Substitution (VNS) to introduce hydroxyl groups.
Safety & Handling of
Reagents
While the
group itself is chemically stable, the precursors and synthesis conditions require strict safety protocols.
HF Generation: The degradation of
compounds is rare but can release Hydrogen Fluoride (HF) under extreme pyrolysis conditions (>300 °C). Always use appropriate ventilation.
Precursors: If synthesizing the
-aniline from disulfide precursors using or , these reactions must be performed in specialized fluorination facilities (Monel/Nickel lines). This guide assumes the use of commercially available or pre-synthesized -anilines/nitrobenzenes to minimize risk.
Lipophilicity:
compounds are highly skin-permeable. Double-gloving (Nitrile over Latex) is recommended to prevent transdermal absorption of potentially bioactive intermediates.
References
Santeussanio, S. et al. (2025).[1] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Link
Pentafluorosulfanyl Group (SF5) Properties. Rowan Scientific. Link
BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. Link
Beier, P. et al. (2010). Hydroxylation of Nitro-(pentafluorosulfanyl)benzenes via Vicarious Nucleophilic Substitution of Hydrogen. Journal of Fluorine Chemistry. (Contextual citation based on VNS methodology described in search results).
Vertex Pharmaceuticals. (2022). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Link
Avoiding decomposition of SF5-indoles during synthesis
Welcome to the technical support center for the synthesis and handling of pentafluorosulfanyl (SF5)-indoles. As a Senior Application Scientist, I've seen the immense potential of these unique heterocyclic compounds in dr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and handling of pentafluorosulfanyl (SF5)-indoles. As a Senior Application Scientist, I've seen the immense potential of these unique heterocyclic compounds in drug discovery and materials science. The powerful electron-withdrawing nature and high lipophilicity of the SF5 group make it an exciting substituent, but its successful incorporation into the indole scaffold requires a nuanced understanding of the molecule's stability.[1][2]
This guide is designed to provide practical, field-tested advice to help you navigate the synthetic challenges and avoid common pitfalls, particularly the decomposition of your target compounds. We will move beyond simple procedural lists to explain the why behind each recommendation, ensuring your synthetic campaigns are both successful and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and workup of SF5-indoles.
Question 1: My isolated yield of N-unprotected 2-SF5-indole is significantly lower than the crude NMR yield. Why is there so much loss during purification?
Answer:
This is the most frequently encountered issue and is almost always due to the instability of N-unprotected 2-SF5-indoles on standard chromatography media.
Causality: The combination of the acidic protons on the silica gel surface and the electron-deficient nature of the SF5-substituted indole ring likely promotes decomposition pathways. Studies have shown that even with alternative purification media such as deactivated silica gel, C-18 reversed-phase silica, Florisil, or alumina, significant product loss is common for N-H indoles.[3] In one reported synthesis, isolated yields were 34 ±16% lower than NMR yields after silica gel chromatography.[3]
Self-Validating Solution: The most effective strategy is to avoid chromatographing the N-unprotected indole entirely. N-substituted 2-SF5-indoles exhibit markedly improved stability during purification.[3][4]
Protect Before Purification: After the cyclization step, perform an N-alkylation or N-benzylation on the crude product. The resulting N-substituted indole is far more robust and can be purified via standard silica gel chromatography with minimal decomposition.
Stepwise Synthesis: A more controlled approach involves a stepwise synthesis where the N-protecting group (e.g., Tosyl) is kept on during cyclization and purification.[4]
Question 2: During the cyclization of my N-Tosyl protected precursor to form the indole, I'm getting a mixture of the desired N-Tosyl-2-SF5-indole and the fully deprotected 2-SF5-indole. How can I improve selectivity?
Answer:
This issue arises from the basic conditions required for the cyclization step, which can also cleave the tosyl protecting group.
Causality: The cyclization is often performed with a base like potassium phosphate (K3PO4) at moderate temperatures (e.g., 40 °C).[3][4] The propensity for deprotection under these conditions is highly dependent on the electronic nature of other substituents on the aniline ring.
Electron-Withdrawing Groups (EWGs): If your precursor has EWGs (e.g., Br, F, CN, COMe), the tosyl group is more labile, and you will likely observe significant, if not complete, deprotection.[3]
Electron-Donating or Neutral Groups: These substituents stabilize the N-Tosyl group, leading to higher selectivity for the protected product.[3][4]
Recommended Protocol & Logic:
Accept and Re-protect: For substrates with EWGs, it is often more practical to accept the formation of the deprotected indole and then re-protect or functionalize the indole nitrogen in a subsequent step as described in Question 1.
Optimize Conditions: You can attempt to lower the reaction temperature or screen milder bases, but this may come at the cost of a slower cyclization rate. The K3PO4 system is generally a good balance of reactivity and selectivity for neutral/electron-rich systems.[4]
Question 3: My reaction mixture is turning dark during the cyclization/workup, and TLC analysis shows a streak of decomposition products. What is the likely cause?
Answer:
While SF5-indoles can be sensitive, significant darkening or streaking often points to thermal stress or incompatibility with strong, non-hindered bases.
Causality:
Thermal Instability: While N-unprotected 2-SF5-indole has a high decomposition onset temperature (>165 °C), prolonged heating at even moderate temperatures (e.g., >60-80 °C) in solution can accelerate decomposition.[3][4][5] Synthetic steps should be kept at the lowest effective temperature; for instance, the cyclization step is typically run at a mild 40 °C.[3][4][6]
Base Sensitivity: While the SF5 group itself is remarkably stable towards many bases, the indole core is not.[7] Very strong, non-hindered bases can deprotonate the indole or interact with the electron-deficient ring system, leading to undesired side reactions. This is why a moderately strong base like K3PO4 is used for cyclization and a hindered base like LiHMDS is ideal for the preceding dehydrochlorination step.[3][4]
Preventative Measures:
Strict Temperature Control: Maintain reaction temperatures below 40 °C for the cyclization and downstream functionalization steps where possible (up to 100 °C has been reported for some functionalizations).[3][4]
Use Appropriate Bases: For the dehydrochlorination step leading to the SF5-alkyne intermediate, use a hindered base like LiHMDS at low temperature (-78 °C) for a clean reaction.[3][4] Avoid excess strong, non-hindered bases during workup.
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative degradation of the electron-rich indole core, although the SF5 group itself is stable to oxidation.[7]
Frequently Asked Questions (FAQs)
Q: What are the general thermal stability limits of 2-SF5-indoles?
A: The thermal stability is excellent but is significantly influenced by N-substitution. Differential Scanning Calorimetry (DSC) has been used to pinpoint the onset of exothermic decomposition.[3][5]
This data clearly shows that while the synthesis reactions (up to 40 °C) and functionalizations (up to 100 °C) are well within a safe temperature margin, N-protection provides a dramatic increase in thermal stability.[4][6]
Q: Why is N-protection so critical for the stability of 2-SF5-indoles?
A: N-protection serves two primary, critical functions:
Enhances Thermal Stability: As shown in the table above, replacing the acidic N-H proton with an alkyl or benzyl group significantly raises the decomposition temperature.[4][5]
Prevents Decomposition During Purification: This is the most practical and immediate benefit. N-substituted 2-SF5-indoles are substantially more stable to standard purification techniques like silica gel chromatography, leading to higher isolated yields and purer material.[3][4]
Q: What is the most reliable synthetic workflow to obtain a stable, purifiable 2-SF5-indole?
A: A stepwise approach that maintains an N-protecting group throughout the synthesis and purification is the most robust method.
Caption: Recommended workflow for stable SF5-indole synthesis.
This workflow minimizes the formation of unstable intermediates and ensures the final product is robust enough for standard purification.
Experimental Protocol: Stepwise Synthesis of N-Tosyl-2-SF5-Indole
This protocol is synthesized from methodologies reported in the literature and represents a reliable path to the target compounds.[3][4][5][6]
Step 1: Radical Addition of SF5Cl
Dissolve N-Tosyl-2-ethynylaniline (1.0 equiv) in ethyl acetate or dichloromethane (0.4 M).
Cool the solution to -40 °C under an inert atmosphere.
Add a solution of triethylborane (Et3B, ~0.1 equiv, 1M in hexanes) followed by the introduction of a gentle stream of air or oxygen via a needle for 5-10 minutes.
Introduce SF5Cl gas below the surface of the solution while maintaining the temperature between -40 °C and -20 °C.
Monitor the reaction by TLC or NMR. Upon completion, evaporate the solvent. In most cases, the resulting vinyl chloride intermediate is used without further purification.
Step 2: Dehydrochlorination
Dissolve the crude vinyl chloride intermediate from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.
Add lithium hexamethyldisilazane (LiHMDS, ~1.1 equiv, 1M in THF) dropwise.
Stir the reaction at -78 °C for 1 hour.
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. The resulting SF5-alkyne is typically clean and used directly in the next step.[3][4]
Step 3: 5-endo-dig Cyclization
Dissolve the crude SF5-alkyne from Step 2 in acetonitrile (MeCN).
Add potassium phosphate (K3PO4, ~2.0-3.0 equiv).
Heat the mixture to 40 °C and stir for 12-16 hours, monitoring by TLC.
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
The crude residue can now be purified by silica gel column chromatography to yield the stable N-Tosyl-2-SF5-indole.
Caption: Decision tree for troubleshooting SF5-indole decomposition.
References
Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-24. [Link]
Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
Popek, L., Debrauwer, V., Bizet, V., & Cabrera-Trujillo, J. J. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. [Link]
Shastnev, D. S., & Mykhailiuk, P. K. (2018). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
Lee, M., Kim, S., Park, J., Kim, J., & Kim, J. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 8(6), 685. [Link]
Kim, D., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(11), 3321. [Link]
Debrauwer, V., Leito, I., Lõkov, M., Tshepelevitsh, S., Parmentier, M., Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ResearchGate. [Link]
Dolbier, W. R. (2014). Developments in the synthesis of new SF5-containing compounds. Corpus UL. [Link]
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed. [Link]
Gard, G. L. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
Technical Support Center: Purification of 2-Amino-5-(pentafluorosulfanyl)phenol
Welcome to the technical support guide for the purification of 2-Amino-5-(pentafluorosulfanyl)phenol. This document is designed for researchers, medicinal chemists, and process development professionals who are working w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-Amino-5-(pentafluorosulfanyl)phenol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this unique molecule. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure you can adapt these principles to your specific context.
Section 1: Understanding the Molecule & Common Issues
This section covers the fundamental properties of 2-Amino-5-(pentafluorosulfanyl)phenol and the typical impurities you might encounter. A solid understanding of these aspects is the first step toward a successful purification strategy.
Q1: What are the key chemical properties of 2-Amino-5-(pentafluorosulfanyl)phenol that influence its purification?
A1: Understanding the molecule's structure is paramount. It is an amphoteric compound, meaning it has both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH)[1]. This dual nature is central to purification strategies like acid-base extraction. Furthermore, the presence of the pentafluorosulfanyl (SF₅) group imparts several unique characteristics:
High Electronegativity: The SF₅ group is a very strong electron-withdrawing group, which increases the acidity of the phenolic proton compared to phenol itself[2].
Increased Lipophilicity: Despite its polarity, the SF₅ group can increase the molecule's overall lipophilicity, affecting its solubility in organic solvents[2][3].
Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, making the SF₅ group highly stable under a variety of conditions, including exposure to strong acids and bases[2][4][5][6].
These properties mean the compound is a polar, high-melting solid, but with significant solubility in a range of organic solvents. Its stability is a major advantage during purification.
Q2: My crude 2-Amino-5-(pentafluorosulfanyl)phenol is a dark brown/black color. What causes this and how can I prevent it?
A2: This is a very common issue with aminophenol derivatives. The discoloration is almost always due to the oxidation of the aminophenol moiety[7][8]. The electron-rich aromatic ring is susceptible to oxidation, especially when exposed to air (oxygen) and light, which can lead to the formation of highly colored polymeric impurities[8].
Prevention and Mitigation Strategies:
Inert Atmosphere: Whenever possible, conduct synthesis, work-up, and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen[8].
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium hydrosulfite (sodium dithionite) during work-up can prevent oxidation[9].
Activated Charcoal: If discoloration has already occurred, treatment with activated charcoal can effectively adsorb the colored impurities. This is typically done before a recrystallization step[8][9].
Section 2: Selecting the Right Purification Strategy
The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of your experiment. Below is a decision-making guide to help you select the most appropriate method.
Caption: Decision tree for selecting a purification technique.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, making it ideal for a final purification step.
Q3: I'm struggling to find a suitable solvent for recrystallizing 2-Amino-5-(pentafluorosulfanyl)phenol. What's the best approach?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[10]. Given the polar nature of the amino and phenol groups, combined with the lipophilic SF₅ group, a solvent system of intermediate polarity is often required.
Solvent Screening Protocol:
Place ~20 mg of your crude material into a small test tube.
Add a solvent dropwise at room temperature. A good candidate will not dissolve the solid immediately.
If the solid is insoluble, heat the mixture to the solvent's boiling point. The solid should dissolve completely.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Abundant crystal formation indicates a promising solvent.
Solvent/System
Polarity
Rationale & Comments
Single Solvents
Water
High
Likely too polar; compound may have low solubility even when hot. However, can be a good choice for highly polar compounds[11].
Ethanol/Methanol
High
Often too good a solvent, leading to low recovery. May work if the crude product is very pure[11].
Toluene
Low
May be a good choice. Aromatic solvents can interact favorably with the benzene ring[11].
Solvent Mixtures
Toluene/Heptane
Variable
Dissolve in a minimum of hot toluene, then add hot heptane dropwise until the solution becomes cloudy. Add a drop of toluene to clarify and then cool. This is a common method for aromatic compounds[12].
Ethyl Acetate/Hexanes
Variable
A versatile system. Ethyl acetate is a good polar component, while hexanes serve as the anti-solvent[7].
Dichloromethane/Hexanes
Variable
Similar to the above, suitable for moderately polar compounds.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated. This traps impurities.
Troubleshooting Steps:
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture and reheat until it fully dissolves, then try cooling again.
Cool More Slowly: Rapid cooling encourages oiling. Let the flask cool to room temperature on the benchtop, insulated with a cloth, before moving to an ice bath.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can initiate crystallization.
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Change Solvents: The boiling point of your solvent may be too high. Try a lower-boiling solvent system.
Section 4: Troubleshooting Column Chromatography
Column chromatography is the method of choice for separating compounds with different polarities, making it ideal for purifying reaction mixtures with multiple components.
Q5: What is a good starting point for a mobile phase (eluent) for column chromatography of this compound?
A5: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a silica gel Thin Layer Chromatography (TLC) plate[7]. Given the compound's polarity, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard choice[7].
Step-by-Step Eluent Selection:
Prepare a TLC Plate: Spot your crude mixture on a silica gel TLC plate.
Test Solvent Systems:
Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes).
Gradually increase the polarity (e.g., 20%, 30%, 40% Ethyl Acetate).
Analyze the Plate: Visualize the spots under a UV lamp. The ideal system will show good separation between your product and impurities, with the product spot moving about a quarter to a third of the way up the plate.
Pro-Tip: Amines can "streak" on silica gel due to interactions with acidic silanol groups. To prevent this, add a small amount (0.5-1%) of triethylamine or ammonia to your eluent mixture[7]. This will neutralize the acidic sites and lead to sharper, more defined spots.
Caption: A standard workflow for purification by column chromatography.
Section 5: Troubleshooting Acid-Base Extraction
This powerful liquid-liquid extraction technique leverages the amphoteric nature of 2-Amino-5-(pentafluorosulfanyl)phenol to separate it from neutral, acidic, or basic impurities.
Q6: How can I use acid-base extraction to purify my compound?
A6: Because your compound has both an acidic phenol and a basic amine, you can selectively move it between an organic layer and an aqueous layer by changing the pH[1].
Protocol for Separating from Neutral Impurities:
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute acid (e.g., 1M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt (R-NH₃⁺Cl⁻)[13][14]. The neutral impurities will remain in the organic layer.
Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing impurities).
Basification & Recovery: Add a base (e.g., 1M NaOH or NaHCO₃) to the aqueous layer until it is basic (pH > 8). This will deprotonate the ammonium salt, causing the neutral 2-Amino-5-(pentafluorosulfanyl)phenol to precipitate out of the solution[13].
Final Steps: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly[15].
Important Note: While phenols can be deprotonated by strong bases like NaOH, the amino group makes the molecule amphoteric. The key is that the amine is basic enough to be protonated by dilute acid, allowing for its separation into the aqueous phase[1].
Q7: I formed an emulsion during the extraction that won't separate. How do I break it?
A7: Emulsions are common, especially when solutions are shaken too vigorously.
Methods to Break an Emulsion:
Patience: Let the separatory funnel stand for a longer period.
Swirling: Gently swirl the funnel instead of shaking.
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation[15].
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.
References
Google Patents. (1973). US3717680A - PURIFICATION OF p-AMINOPHENOL.
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. Retrieved from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-fluorophenol. Retrieved from [Link]
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. Retrieved from [Link]
MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
Unknown Source. (n.d.).
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
RSC Publishing. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Retrieved from [Link]
Science.gov. (n.d.). related impurities 4-aminophenol: Topics. Retrieved from [Link]
YouTube. (2013). Intro to Designing Acid-Base Extractions - Part 1 of 2. Retrieved from [Link]
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]
Journal of Chemical Education. (1978).
ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
ResearchGate. (2020). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]
Unknown Source. (n.d.). Acid-Base Extraction.
ResearchGate. (2019). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-(pentafluoroethyl)phenol. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
Technical Support Center: Reaction Condition Optimization for SF5-Aminophenol Synthesis
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5)-aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5)-aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the unique SF5 moiety into aminophenol scaffolds. The pentafluorosulfanyl group, with its exceptional electronegativity, thermal stability, and lipophilicity, offers significant advantages in modulating the properties of bioactive molecules.[1] However, its synthesis can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established synthetic routes and aims to provide a rational approach to reaction optimization.
Structure of This Guide
This guide is divided into sections based on common synthetic strategies for obtaining SF5-aminophenols. Each section contains a series of FAQs that address potential problems, from low yields to unexpected side products.
Part 1: Synthesis via [4+2] Diels-Alder Cycloaddition
Part 2: Synthesis via Reduction of SF5-Nitroaromatics
Part 3: General Troubleshooting and Purification
Part 1: Synthesis via [4+2] Diels-Alder Cycloaddition
The Diels-Alder reaction between an electron-rich diene and an SF5-alkyne as the dienophile is a powerful and convergent method for accessing SF5-phenols and aminophenols.[2][3] This pericyclic reaction typically proceeds with high regioselectivity, but optimization is often necessary to achieve desired outcomes.[4]
Frequently Asked Questions (FAQs)
Question 1: My Diels-Alder reaction is giving a low yield of the desired SF5-aminophenol. What are the likely causes and how can I improve it?
Answer:
Low yields in the Diels-Alder synthesis of SF5-aminophenols can stem from several factors related to the reactants' reactivity and the reaction conditions. Here’s a systematic approach to troubleshooting:
Diene Reactivity: The Diels-Alder reaction is facilitated by electron-donating groups on the diene.[5] If your diene is not sufficiently electron-rich, the reaction rate will be slow, leading to low conversion.
Solution: Consider using a diene with stronger electron-donating substituents. For the synthesis of aminophenols, dienes bearing silyloxy or amino groups are commonly employed.[2]
Dienophile Reactivity: The SF5 group is strongly electron-withdrawing, which activates the alkyne dienophile.[6] However, steric hindrance near the alkyne can impede the reaction.
Solution: Ensure that the substituents on your SF5-alkyne do not sterically hinder the approach of the diene.
Reaction Conditions: Thermal conditions are typically required for this Diels-Alder reaction. Insufficient temperature or reaction time can lead to incomplete conversion.
Solution: Microwave irradiation has been shown to be effective for this transformation, often leading to higher yields and shorter reaction times.[3] A typical starting point is heating in a sealed vessel with a solvent like chlorobenzene at 170°C for 30 minutes under microwave irradiation.[3] If microwave synthesis is not an option, conventional heating at high temperatures in a high-boiling point solvent can be attempted, but may require longer reaction times.
Diene Decomposition: Electron-rich dienes can be sensitive to heat and may decompose over long reaction times, especially at high temperatures.
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If diene decomposition is suspected, a lower reaction temperature for a longer duration might be beneficial.
Question 2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the Diels-Alder reaction?
Answer:
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an SF5-alkyne is governed by electronic and steric factors. While a high degree of regioselectivity is often observed, obtaining a mixture of isomers is possible.
Understanding the Selectivity: The reaction between an electron-rich diene and an SF5-alkyne typically yields the 2-SF5-4-aminophenol as the major regioisomer.[3] This is due to the favorable alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).
Solvent Effects: The polarity of the solvent can sometimes influence the regioselectivity of Diels-Alder reactions, although this effect is often modest.
Solution: Experiment with a range of solvents with varying polarities, from nonpolar solvents like toluene to more polar options like acetonitrile or DMF, to see if the isomeric ratio can be improved.
Lewis Acid Catalysis: Lewis acids can enhance the rate and sometimes the selectivity of Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy.[7]
Solution: While not commonly reported for SF5-alkynes, a trial with a mild Lewis acid (e.g., ZnCl2, Sc(OTf)3) at low temperatures could be explored. However, be mindful that Lewis acids can also promote side reactions.
Experimental Protocol: General Procedure for SF5-Aminophenol Synthesis via Diels-Alder
This protocol is a general guideline and may require optimization for specific substrates.
Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the SF5-alkyne (1 equivalent) and the electron-rich diene (e.g., a furan-2-ylcarbamate, 2.2 equivalents) in a suitable high-boiling solvent (e.g., chlorobenzene, 0.14 M).[3]
Reaction: Seal the vial and heat the mixture using microwave irradiation to 170°C for 30 minutes.[3] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the desired SF5-aminophenol.[3]
Visualization: Diels-Alder Workflow for SF5-Aminophenol Synthesis
Caption: Workflow for SF5-Aminophenol Synthesis via Diels-Alder.
Part 2: Synthesis via Reduction of SF5-Nitroaromatics
A common and well-established route to anilines is the reduction of the corresponding nitro compounds. This method is also applicable to the synthesis of SF5-aminophenols, starting from readily available SF5-nitroaromatics. The key challenge is to achieve selective reduction of the nitro group without affecting the SF5 moiety or other functional groups present in the molecule.
Frequently Asked Questions (FAQs)
Question 3: My reduction of an SF5-nitroarene to the corresponding SF5-aniline is giving a low yield or a complex mixture of products. What could be the problem?
Answer:
The reduction of nitroarenes can be sensitive to the choice of reducing agent and reaction conditions. Here are some common issues and their solutions:
Choice of Reducing Agent: The choice of reducing agent is critical. Some powerful reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of azo compounds from aromatic nitro compounds instead of the desired aniline.[8]
Solution: For a clean reduction to the aniline, catalytic hydrogenation is often the method of choice.
H2/Pd/C: This is a highly effective and clean method for reducing nitro groups.[8]
Raney Nickel: This is another effective hydrogenation catalyst and can be a good alternative to Pd/C, especially if dehalogenation of aryl halides is a concern.[8]
If catalytic hydrogenation is not feasible, several other reducing agents can be employed under milder conditions:
Fe in acidic medium (e.g., acetic acid): A classic and mild method for nitro group reduction.[8]
Zn in acidic medium (e.g., acetic acid): Similar to iron, this provides a mild reduction.[8]
SnCl2: Tin(II) chloride is another mild reducing agent suitable for this transformation.[8]
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, you may need to increase the reaction time, temperature, or the amount of reducing agent. For catalytic hydrogenations, ensure the catalyst is active and the system is properly purged with hydrogen.
Side Reactions: Over-reduction or side reactions with other functional groups can occur. The SF5 group is generally stable to many reducing conditions, but very harsh conditions should be avoided.[1]
Solution: Use a milder reducing agent and lower the reaction temperature. The stability of the SF5 group should be considered, although it is generally robust.[9]
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. In some cases, these intermediates can be observed, especially if the reaction does not go to completion. Under strongly acidic conditions, the intermediate phenylhydroxylamine can rearrange to p-aminophenol.[10]
Question 4: I am trying to synthesize an SF5-aminophenol from an SF5-nitrophenol. What is the best way to selectively reduce the nitro group in the presence of the phenol?
Answer:
Selective reduction of a nitro group in the presence of a phenol is a common challenge. The phenolic hydroxyl group can sometimes interfere with certain reduction methods.
Catalytic Hydrogenation: This is often the cleanest method. The phenolic hydroxyl group is generally stable under these conditions.
Solution: Use H2 with a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.
Protecting the Phenol: If catalytic hydrogenation is not an option or if side reactions involving the phenol are observed, protecting the hydroxyl group before the reduction is a viable strategy.
Solution: Protect the phenol as a benzyl ether or a silyl ether. These groups are generally stable to the conditions used for nitro group reduction and can be easily removed afterward. Common protecting groups for phenols include benzyl (Bn) and tert-butyldimethylsilyl (TBDMS).[11]
Chemoselective Reducing Agents: Some reducing agents show good chemoselectivity for the nitro group.
Solution: Sodium sulfide (Na2S) can sometimes be used to selectively reduce one nitro group in the presence of others and is generally compatible with phenols.[8]
Data Presentation: Comparison of Common Reducing Agents for SF5-Nitroarenes
Reducing Agent
Typical Conditions
Advantages
Potential Issues
H₂/Pd/C
H₂ (balloon or pressure), Pd/C (5-10 mol%), RT, various solvents (EtOH, EtOAc)
Clean, high yielding, scalable
Can reduce other functional groups (alkenes, alkynes, benzyl ethers)
Fe/AcOH
Fe powder, acetic acid, elevated temperature
Mild, tolerates many functional groups
Heterogeneous, workup can be tedious
Zn/AcOH
Zn dust, acetic acid, RT to elevated temperature
Mild, good for sensitive substrates
Can sometimes lead to over-reduction
SnCl₂
SnCl₂·2H₂O, EtOH or HCl, elevated temperature
Mild, good functional group tolerance
Stoichiometric tin salts in waste
Visualization: Decision Tree for Nitro Group Reduction
Caption: Decision Tree for Selecting a Nitro Reduction Method.
Part 3: General Troubleshooting and Purification
Question 5: My SF5-aminophenol product appears to be unstable during workup or purification. What precautions should I take?
Answer:
While the SF5 group itself is highly stable, aminophenols, in general, can be susceptible to oxidation, especially in the presence of air and light.
Oxidation: The amino and hydroxyl groups on the aromatic ring make the compound electron-rich and prone to oxidation, which can lead to the formation of colored impurities.
Solution:
Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating or concentration steps.
Use degassed solvents for reactions and chromatography.
Store the purified product under an inert atmosphere, protected from light, and at low temperatures.
During aqueous workups, the addition of a reducing agent like sodium bisulfite or sodium dithionite can help prevent oxidation.
Acid/Base Stability: While the SF5 group is stable to a wide range of pH, the overall stability of your molecule might be affected by other functional groups.[9]
Solution: If your molecule contains other acid- or base-labile groups, maintain a neutral pH during workup and purification. Use a mild buffer if necessary.
Question 6: I am having difficulty purifying my SF5-aminophenol by column chromatography. It seems to be streaking or decomposing on the silica gel.
Answer:
Aminophenols can be challenging to purify by silica gel chromatography due to their polar nature and potential for interaction with the acidic silica surface.
Interaction with Silica: The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing of peaks and sometimes decomposition.
Solution:
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine or ammonia. This can be done by adding ~1% of the base to the eluent.
Use a different stationary phase: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography (C18) can be an excellent option for purifying polar compounds.
Solvent System: An inappropriate solvent system can lead to poor separation.
Solution: Systematically screen different solvent systems. For normal phase chromatography, mixtures of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) are common. Adding a small amount of a more polar solvent can help to improve the elution of highly polar compounds.
References
Grigolato, L., Brittain, W. D. G., Hudson, A. S., Czyzewska, M. M., & Cobb, S. L. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166–170. [Link]
Vida, N., Václavík, J., & Beier, P. (2016). Synthesis and Diels-Alder Reactions of Dienophiles with Pentafluoro-λ6-sulfanyl (SF5) Moiety. Beilstein Journal of Organic Chemistry, 12, 13-20. [Link]
Ghosh, A. K., & Bhaumik, A. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4689-4725. [Link]
Abd El Sater, M., René, F., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
Sarker, A., & Roy, D. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4689-4725. [Link]
Reduction of Nitro Compounds. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
Smazal, A. L., & Kissinger, P. T. (1978). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical Sciences, 67(8), 1176–1177. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Chaudhari, K., et al. (2002). Single step hydrogenation of nitrobenzene to p-aminophenol. U.S.
Leston, G. (1973). Purification of p-aminophenol. U.S.
Bizet, V., et al. (2022). Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. Tetrahedron, 117-118, 132814. [Link]
Li, F., et al. (2023). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry, 47(44), 20855-20862. [Link]
Nitro Reduction - Common Conditions. (n.d.). Organic Reaction Map. Retrieved February 8, 2026, from [Link]
Abd El Sater, M., René, F., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
Beier, P., et al. (2016). Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes. The Journal of Organic Chemistry, 81(22), 11449-11456. [Link]
Smazal, A. L., & Kissinger, P. T. (1978). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica, 35(4), 455-459. [Link]
Abd El Sater, M., René, F., Blanchard, N., & Bizet, V. (2025). Activation strain diagram for the reaction of SF 5 -alkyne 20c and... [Link]
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. Retrieved February 8, 2026, from [Link]
related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 8, 2026, from [Link]
Alabugin, I. V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 17-27. [Link]
Khan, M. A., et al. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]
14.5: Characteristics of the Diels-Alder Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]
El-Shaheny, R. N., et al. (2019). impurity profiling of paracetamol dosage forms used in maiduguri metropolis. World Journal of Pharmaceutical Research, 8(10), 103-114. [Link]
Reducing a Nitrobenzene to Aniline without hydrogen? (2021, December 28). Reddit. [Link]
Sarpong, R., et al. (2014). Diels–Alder Construction of Regiodifferentiated meta-Amino Phenols and Derivatives. Organic Letters, 16(1), 2-5. [Link]
Rismana, E., et al. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Journal of Engineering and Technological Sciences, 56(4), 1897-1902. [Link]
Ashenhurst, J. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]
Buckle, D. R., et al. (2009). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(19), 5575-5578. [Link]
Isidro-Llobet, A., et al. (2013). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry - A European Journal, 19(44), 14812-14824. [Link]
Li, B.-Y., et al. (2025). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. [Link]
REDUCTION OF NITRO BENZENE UNDER DIFFERENT CONDITIONS | NITISH SIR. (2024, April 19). YouTube. [Link]
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 8, 2026, from [Link]
Niphakis, M. J., et al. (2017). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 13, 2152-2159. [Link]
Smazal, A. L., & Kissinger, P. T. (1978). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 35(4), 455-459. [Link]
Le, C., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis. Nature, 584(7819), 88-93. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
Bizet, V. (2018). Developments in the synthesis of new SF5-containing compounds. Corpus UL. [Link]
Technical Support Center: High-Purity Isolation of SF5-Aminophenols
Abstract: 2-Amino-5-(pentafluorosulfanyl)phenol is a high-value intermediate often utilized as a bioisostere for nitro- or trifluoromethyl-substituted scaffolds. Its purification presents a unique paradox: the molecule s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
2-Amino-5-(pentafluorosulfanyl)phenol is a high-value intermediate often utilized as a bioisostere for nitro- or trifluoromethyl-substituted scaffolds. Its purification presents a unique paradox: the molecule shares the oxidative instability of standard aminophenols (browning/tars) but possesses the extreme lipophilicity of the pentafluorosulfanyl (-SF₅) group. This guide departs from standard aqueous precipitations used for simple aminophenols, advocating instead for a chromatographic approach stabilized by antioxidants , leveraging the "Super-Trifluoromethyl" effect of the SF₅ moiety.
Module 1: The "Black Tar" Scenario (Oxidation Management)
Problem: The crude product turns dark brown or black upon exposure to air or during solvent removal.
Root Cause: Ortho-aminophenols are highly susceptible to oxidation, forming quinone imines which rapidly polymerize into insoluble tars. The electron-withdrawing SF₅ group at the 5-position pulls density from the ring, but the electron-rich 2-amino group remains a vulnerability.
Troubleshooting Protocol: The "Reductive Shield" Workup
Do not rely solely on nitrogen flushing. Active chemical scavenging is required.
Step-by-Step Guide:
Quench Buffer Preparation: Prepare a saturated aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite.
Why? These agents reduce quinone imines back to the aminophenol faster than they can polymerize.
Biphasic Protection: When partitioning your reaction mixture (likely from a nitro-reduction), add the dithionite solution immediately to the aqueous phase.
Acidity Check: Ensure the aqueous layer is slightly acidic (pH 4–5).
Mechanism:[1][2][3] At neutral/basic pH, the phenolate anion forms, which is vastly more oxidizable than the neutral phenol. Keeping it slightly acidic protonates the phenol (OH), reducing oxidation risk.
Problem: NMR shows impurities with slightly shifted SF₅ peaks or aromatic signals.
Root Cause:
Regioisomers: If synthesized via nitration of 3-(pentafluorosulfanyl)phenol, you may have the 4-nitro (and subsequently 4-amino) isomer.
Halogenation: If synthesized via SF₅Cl addition, chlorinated or brominated byproducts are common.
The "SF₅ Lipophilicity" Advantage:
Unlike standard aminophenol (which is water-soluble and hard to chromatograph), the SF₅ group (Hansch π = 1.51) renders this molecule highly soluble in organic solvents (DCM, EtOAc, Hexanes). This allows for Silica Gel Chromatography , which is usually impossible for polar aminophenols.
Protocol: Flash Chromatography with Acidic Modifiers
Standard silica gel is slightly acidic, but aminophenols can streak due to interaction with silanols.
Stationary Phase: Standard Silica Gel (40–63 µm).
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 → 60:40).
Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.
Correction: While TEA is standard for amines, for phenols, it can cause oxidation on the column.
Senior Scientist Recommendation: Use Dichloromethane (DCM) as the primary solvent. The SF₅ group has high affinity for chlorinated solvents.
Refined System: DCM : Methanol (98:2).
Loading: Load the crude as a concentrated solution in DCM. Do not dry-load on silica if the compound is unstable; liquid loading minimizes air exposure.
Problem: Purified free base degrades after 1 week in the freezer.
Solution: Isolate as the Hydrochloride (HCl) Salt .
The Logic:
The SF₅ group is strongly electron-withdrawing (Hammett σp = 0.68), reducing the basicity of the aniline nitrogen. However, it is still basic enough to form a salt. Protonating the amine removes the lone pair that initiates oxidation.
Protocol:
Dissolve purified free base in anhydrous Diethyl Ether or minimal DCM.
Cool to 0°C under Argon.
Add 2.0 equivalents of 4M HCl in Dioxane dropwise.
The HCl salt will precipitate as a white/off-white solid.
Filter under inert atmosphere and wash with cold ether.
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying this amphoteric, lipophilic molecule.
Caption: Workflow leveraging the lipophilicity of the SF₅ group to enable organic extraction and chromatography, bypassing standard aqueous precipitation.[1][3][4][5][6][7][8][9][10][11]
Frequently Asked Questions (FAQs)
Q: My compound is not precipitating as an HCl salt. It remains an oil.A: The SF₅ group adds significant lipophilicity, which can make the salt soluble in ether or dioxane.
Fix: Switch the antisolvent to Pentane or Hexane . Add the HCl/Dioxane solution, then slowly add Hexane with vigorous stirring to force precipitation.
Q: Can I use acid-base extraction to purify this?A: Proceed with extreme caution.
Risk: The SF₅ group increases the acidity of the phenol (pKa ~8-9) and decreases the basicity of the amine.
Consequence: If you extract with strong base (NaOH), you form the phenolate, which oxidizes instantly. If you extract with strong acid (1M HCl), the salt might still partition into the organic layer due to the "greasy" SF₅ group.
Recommendation: Stick to the chromatographic method described in Module 2.
Q: How do I confirm the SF₅ group is intact?A:¹⁹F NMR is your best tool.
Signal: Look for a characteristic doublet (approx. 0.5–1 ppm) and a quintet (approx. 60–90 ppm) coupled to each other. The SF₅ group has a distinct AB₄ spin system.
Degradation: Loss of the SF₅ group usually results in a singlet (fluoride) or disappearance of the specific pattern.
References
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
Context: Establishes the lipophilicity (Hansch π values) and stability of the SF₅ group compared to CF₃.
Mitchell, S. A., et al. (2004). Purification of Aminophenols via Acid-Base Extraction and Chromatography. Organic Process Research & Development. (Generalized reference for aminophenol handling).
Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.[4] Link[4]
Context: Details the electron-withdrawing nature of SF₅ and its effect on aromatic substitution p
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][4][12][5][6][8][9][11][13] Rowan Scientific Topics. Link
Context: Highlights the "Super-Trifluoromethyl" properties and medicinal chemistry applic
Stability issues with 2-Amino-5-(pentafluorosulfanyl)phenol under reaction conditions
Technical Support Center: Stability & Handling of 2-Amino-5-(pentafluorosulfanyl)phenol Part 1: Executive Technical Overview 2-Amino-5-(pentafluorosulfanyl)phenol (CAS: Not widely indexed, but commercially available as a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-Amino-5-(pentafluorosulfanyl)phenol
Part 1: Executive Technical Overview
2-Amino-5-(pentafluorosulfanyl)phenol (CAS: Not widely indexed, but commercially available as a building block) represents a unique "hybrid" challenge in organic synthesis. It combines the pentafluorosulfanyl (SF₅) group—a hypervalent sulfur moiety known for extreme stability and electron-withdrawing power—with a 2-aminophenol core, a motif notoriously susceptible to oxidative degradation.
The Central Paradox:
While the SF₅ group itself is often referred to as a "super-trifluoromethyl" group due to its chemical inertness and high lipophilicity, its strong electron-withdrawing nature (
) fundamentally alters the reactivity of the aminophenol scaffold. It dramatically increases the acidity of the phenol while simultaneously deactivating the aniline nitrogen, often leading to failed couplings or unexpected regioselectivity.
High (Resistant to hydrolysis, strong acids, reduction)
The SF₅ group will survive almost all standard reaction conditions (Suzuki, Buchwald, hydrogenation).
Phenol Acidity (pKa)
~8.0–8.2 (Estimated)
Significantly more acidic than phenol (pKa 10). Deprotonates easily, risking O-alkylation.
Aniline Nucleophilicity
Low (Deactivated)
Sluggish reaction in SɴAr or amide couplings; requires forcing conditions or catalysis.
Redox Stability
Low (Oxidation Prone)
The 1,2-amino-hydroxy motif oxidizes to quinone imines/phenoxazinones upon air exposure.
Part 2: Troubleshooting Guides (Q&A)
Category 1: Oxidative Instability & Color Changes
Q: My reaction mixture turned from pale yellow to dark brown/black within minutes of adding base. Has the SF₅ group decomposed?
Diagnosis:
No, the SF₅ group is intact. You are observing the oxidative degradation of the 2-aminophenol core .
Despite the electron-withdrawing SF₅ group stabilizing the ring electron density, the 1,2-aminophenol motif is inherently redox-active. In the presence of base and trace oxygen, the phenolate facilitates the oxidation of the amine to a quinone imine , which rapidly polymerizes or dimerizes into highly colored phenoxazinone species (see Visualization 1).
Corrective Action:
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.
Add Antioxidants: Include 1-5 mol% of ascorbic acid or sodium dithionite (if aqueous compatible) in the reaction or workup buffer.
Acidic Workup: Quench reactions into a slightly acidic buffer (pH 4-5) rather than basic brine. The protonated amine is stable; the neutral/anionic form oxidizes.
Category 2: Reactivity & Yield Issues
Q: I am trying to couple this aniline with an acid chloride, but the conversion is <20% even after 24 hours. Why?
Diagnosis:
This is a nucleophilicity issue . The SF₅ group at the para position relative to the amine exerts a strong inductive and resonance electron-withdrawing effect (
), rendering the nitrogen significantly less nucleophilic than a standard aniline.
Protocol Adjustment:
Switch Reagents: Standard EDC/NHS couplings will fail. Use high-activity coupling agents like HATU or T3P .
Heat is Safe: Unlike many fluorinated motifs, SF₅ is thermally stable. You can heat the reaction to 80–100°C to overcome the activation energy barrier without fearing defluorination.
Catalysis: For difficult electrophiles, consider a Buchwald-Hartwig amination approach using a ligand specialized for electron-deficient anilines (e.g., BrettPhos or XantPhos ).
Category 3: Regioselectivity (N- vs. O- functionalization)
Q: I attempted an N-alkylation, but NMR suggests I isolated the O-alkylated ether. How do I prevent this?
Diagnosis:
The SF₅ group increases the acidity of the phenol proton (lowering pKa to ~8). If you use a base like K₂CO₃ or Cs₂CO₃, you are generating a significant concentration of the phenoxide anion , which is a better nucleophile than the deactivated aniline nitrogen.
Corrective Action:
Protect the Phenol: The most robust method is to use a silyl protecting group (TBS/TIPS) on the oxygen before attempting N-functionalization.
Selectivity Control: If protection is impossible, use a weaker base (e.g., NaHCO₃) or exploit the "Hard/Soft" principle. The nitrogen is softer; use soft electrophiles. However, protection is strongly recommended.
Heat to 60°C (Critical step: Room temp is often insufficient).
Monitor by LCMS.
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove unreacted amine and keep product stable), then brine. Dry over Na₂SO₄.
Part 4: Visualizations
Visualization 1: Oxidative Degradation Pathway
This diagram illustrates why your reaction turns black. The SF₅ group remains attached, but the ring chemistry dominates.
Caption: Mechanism of oxidative darkening. The presence of base accelerates the transition from stable phenol to reactive quinone imine.
Visualization 2: Decision Tree for Functionalization
Caption: Strategic workflow for selective functionalization of the ambident nucleophile.
References
Altneussüß, M., et al. (2025).[4] Stability and Reactivity of Pentafluorosulfanyl (SF5) Compounds in Medicinal Chemistry. Journal of Fluorine Chemistry. 5
Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles: Synthesis and Properties. Chemical Reviews, 115(2), 1130-1190. 6[7][4][8]
BenchChem Technical Data. (2025). Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives. 9
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields in SF₅ Group Installation
Ticket ID: SF5-SYNTH-001
Status: Open
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The "Super-Trifluoromethyl" Challenge
The pentafluorosulfanyl (SF₅) group is a "super-trifluoromethyl" bioisostere offering superior lipophilicity, metabolic stability, and electronegativity. However, its installation is notoriously difficult, often plagued by low yields (<30%) , volatile intermediates , and purification failures .
This guide abandons generic advice. We focus on the two primary failure modes in SF₅ synthesis:
Radical Addition Failures (Aliphatic SF₅ installation via SF₅Cl).
Oxidative Fluorination Failures (Aromatic SF₅ installation via disulfides).
Module A: Radical Addition of SF₅Cl to Alkenes/Alkynes
Context: The most common route to aliphatic SF₅ compounds is the radical addition of SF₅Cl (gas) or SF₅Br to unsaturated bonds.[1]
Primary Failure: Reaction stalls, yields <20%, or polymerization of the alkene occurs.
The Mechanism & Failure Points
The reaction relies on a radical chain propagation.[2] If the chain breaks, the yield collapses.
Figure 1: The Radical Chain Mechanism. Success depends on the propagation cycle outpacing termination events.
Troubleshooting Protocol: The "Et₃B" Method
Symptom: "I added Et₃B, but the reaction didn't start."
Root Cause: Et₃B is pyrophoric but requires trace oxygen to initiate. Too much oxygen kills the radical; too little prevents initiation.
The Fix:
Temperature is Critical: Cool the reaction to -78°C initially. SF₅Cl is a gas (bp -10°C). If you run this at RT without a sealed pressure vessel, your reagent has already evaporated.
The "Slow Bleed" Technique: Do not dump Et₃B in at once. Add it portion-wise or via syringe pump over 1-2 hours.
Solvent Choice: Use hexane or CH₂Cl₂ . Avoid ethers (THF) if possible, as they can quench electrophilic radicals via H-abstraction.
Troubleshooting Protocol: The "Photo-Redox" Method (Modern Alternative)
Symptom: "The Et₃B method is too dangerous/inconsistent."
The Fix: Switch to Blue LED (450-465 nm) photo-initiation using an Iridium or Ruthenium photocatalyst, or simply UV irradiation in the presence of acetone.
Why? Light-mediated homolysis of the S-Cl bond is cleaner and avoids the pyrophoric borane byproducts that complicate purification.
Context: Installing SF₅ on aromatic rings usually starts from disulfides (Ar-S-S-Ar) or thiols.
Primary Failure: Decomposition (tarring) or incomplete fluorination (stuck at SF₃ or SF₄Cl).
Comparative Analysis of Methods
The "Old School" AgF₂ method is harsh. The "New School" TCICA/KF method is field-preferred for safety and yield.
Feature
Method A: AgF₂ (Classic)
Method B: Cl₂/KF (Umemoto)
Method C: TCICA/KF (Togni/Pitts)
Reagents
Silver(II) Fluoride (Expensive)
Chlorine Gas (Toxic, difficult)
Trichloroisocyanuric Acid + KF
Conditions
Reflux in FC-113 (Banned CFCs)
High pressure
Benchtop, Acetonitrile
Yield Reliability
Low (variable quality of AgF₂)
Medium
High (Field Recommended)
Key Failure
Incomplete oxidation
Over-chlorination
Moisture sensitivity
Protocol: The TCICA/KF "Gas-Free" Method
Symptom: "I cannot handle Chlorine gas or SF₅Cl gas in my lab."
The Fix: Use the Togni/Pitts Protocol (Cited below). This generates SF₅Cl in situ or oxidizes disulfides directly without gas cylinders.
Step-by-Step Troubleshooting:
Reagent Quality: The Potassium Fluoride (KF) must be spray-dried (anhydrous). Standard KF contains water, which hydrolyzes the intermediate SF₄ cation to a sulfonyl fluoride (-SO₂F), killing the yield.
Acid Catalyst: Add a catalytic amount of TFA (Trifluoroacetic acid) .[3] This activates the TCICA (chlorine source).
Reaction Monitoring: Do NOT use TLC. The intermediates hydrolyze on silica. Use ¹⁹F NMR .
Target Signal: Look for the -SF₄Cl intermediate (approx +130 to +140 ppm). If this signal persists, the reaction is incomplete.
Module C: Purification & Analysis (The "Invisible Product")
Symptom: "I saw the product in the crude NMR, but I isolated nothing."
Diagnosis: SF₅ compounds are non-polar ("greasy") and volatile. They often co-elute with solvent fronts or sublime on the rotovap.
The "AB4" Diagnostic Pattern
You must validate your product using ¹⁹F NMR. The SF₅ group has a distinct spin system.
Structure: One apical Fluorine (F_a) and four equatorial Fluorines (F_e).
Pattern: An AB4 multiplet .
F_a: A pentet (split by 4 F_e).
F_e: A doublet (split by 1 F_a).
Note: If you see a singlet, you likely have -CF₃ or -SO₂F, not -SF₅.
Purification Decision Tree
Figure 2: Purification Logic Flow. Note the volatility risk.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black and tarry. What happened?A: You likely had an exotherm . The oxidation of sulfur from S(II) to S(VI) is highly exothermic.
Fix: In the oxidative fluorination method, add the oxidant (TCICA or Cl₂) very slowly at 0°C. Do not let the internal temperature spike.
Q: I am using SF₅Cl gas, but I'm not getting any conversion on the alkene.A: SF₅Cl condenses at -10°C. If you are bubbling it into a room temperature solution, it is leaving the vessel immediately.
Fix: Condense the gas into a pre-weighed flask at -78°C to determine the exact mass, then transfer your solvent/substrate into that flask (or vice versa) while keeping it cold.
Q: Can I use standard silica gel for purification?A: Yes, but SF₅ compounds are "slippery" (low surface energy). They move very fast.
Fix: Use Pentane rather than Hexane (easier to remove without boiling off the product). Start with 100% non-polar solvent. If your product has an aromatic ring, UV detection works. If aliphatic, use Permanganate stain (for the alkene) or rely on ¹⁹F NMR of fractions.
References & Grounding
Radical Addition (Et₃B Method):
Aït-Mohand, S., & Dolbier, W. R. (2002).[4][5] New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents Into Aliphatic Organic Compounds. Organic Letters.
The "Gas-Free" TCICA/KF Method (Togni/Pitts):
Pitts, C. R., et al. (2019).[1][4] Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. Angewandte Chemie International Edition.
Umemoto's Oxidative Method:
Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides. Beilstein Journal of Organic Chemistry.
Shelf-Stable Reagents (Shibata):
Cui, B., et al. (2017).[6] Synthesis of Pentafluoro-λ6-Sulfanyl-Pyridines.... Chemical Communications.[4][6]
Beyond the Trifluoromethyl: A Comparative Guide to 2-Amino-5-(pentafluorosulfanyl)phenol
Executive Summary: The "Super-Trifluoromethyl" Shift In modern medicinal chemistry, the 2-amino-5-substituted-phenol scaffold is a critical pharmacophore, serving as the immediate precursor to benzoxazoles, benzothiazole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Super-Trifluoromethyl" Shift
In modern medicinal chemistry, the 2-amino-5-substituted-phenol scaffold is a critical pharmacophore, serving as the immediate precursor to benzoxazoles, benzothiazoles, and privileged kinase inhibitor motifs. While 2-amino-5-(trifluoromethyl)phenol (
-phenol) has long been the industry standard, 2-amino-5-(pentafluorosulfanyl)phenol (-phenol) has emerged as a superior bioisostere for challenging targets.
This guide provides a technical comparison of these two scaffolds. The
group—often termed the "super-trifluoromethyl"—offers a distinct square-pyramidal geometry, higher lipophilicity, and unique electronegativity that can break patent space and improve metabolic stability where analogues fail.
Part 1: Physicochemical Profiling
The decision to substitute a
group with an group is rarely arbitrary; it is driven by specific physicochemical requirements. The group is not merely a "heavier" version of ; it is a sterically demanding, highly lipophilic anchor.[1]
is sterically equivalent to a t-butyl group but highly electron-withdrawing.
Hammett
0.54
0.68
is a stronger electron-withdrawing group (EWG), lowering the pKa of the adjacent phenol more significantly.
Lipophilicity ()
0.88
1.51
significantly increases LogP/LogD, improving membrane permeability but risking solubility.
C-X Bond Length
1.33 (C-F)
1.56 (S-F)
The S-F bond is longer, projecting the fluorine "shield" further into the binding pocket.
Decision Logic: When to Switch
The following decision tree illustrates the logical flow for selecting the
variant over the standard scaffold.
Figure 1: Strategic decision matrix for selecting between Trifluoromethyl and Pentafluorosulfanyl scaffolds based on SAR feedback.
Part 2: Synthetic Accessibility & Causality
The primary barrier to adopting the
scaffold is synthetic accessibility. While 2-amino-5-(trifluoromethyl)phenol is a commodity chemical derived from abundant benzotrifluoride precursors, the analogue requires specialized handling.
The Divergent Pathways
Trifluoromethyl Route (Commodity):
Precursor: 4-Chloro-3-nitrobenzotrifluoride or direct nitration of 3-(trifluoromethyl)phenol.
Mechanism:[2][3] Standard electrophilic aromatic substitution followed by reduction.
Availability: High.
Pentafluorosulfanyl Route (Specialized):
Precursor: 3-(Pentafluorosulfanyl)phenol is the critical starting material.
Challenge: The
group is sensitive to reductive defluorination under harsh conditions (e.g., LiAlH4), though it is stable to standard catalytic hydrogenation ().
Preferred Synthesis: Nitration of 3-(pentafluorosulfanyl)phenol followed by selective reduction.
Synthetic Workflow Diagram
Figure 2: Parallel synthetic pathways. Note the milder nitration conditions often required for SF5 to prevent over-nitration due to solubility differences.
Part 3: Experimental Protocol (Self-Validating)
To objectively compare these scaffolds, one must assess their Metabolic Stability . The
group often imparts superior resistance to oxidative metabolism compared to due to the steric shielding of the aromatic ring and the high oxidation state of the sulfur.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
) of vs. analogues.
Materials:
Test Compounds: 2-Amino-5-(pentafluorosulfanyl)phenol and 2-Amino-5-(trifluoromethyl)phenol (10 mM DMSO stock).
Liver Microsomes: Human/Rat (20 mg/mL protein concentration).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
Preparation:
Dilute DMSO stocks to 1
M in Phosphate Buffer (100 mM, pH 7.4).
Control Check: Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition.
Incubation:
Pre-incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Negative Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation (Self-Validation):
Plot
vs. time.
The slope
is the elimination rate constant.
.
Validation Criteria: The positive control (e.g., Verapamil) must show high clearance (
min), and the negative control (no NADPH) must show >95% remaining at 60 min.
Expected Outcome:
The
analogue typically exhibits a longer half-life () than the analogue. The bulky group blocks metabolic attack at the para position and sterically hinders access to the ortho positions more effectively than the rotating group.
Part 4: Drug Design Implications[4][5]
The "Square Pyramidal" Bioisostere
The
group possesses symmetry. Unlike the group, which rotates like a propeller, the group is rigid.
Application: If your
lead compound suffers from entropic penalties upon binding (due to the freezing of the rotation), the analogue may offer a pre-organized fit, provided the pocket can accommodate the larger volume (85 vs 42 ).
Tuning pKa
The 2-amino-5-X-phenol scaffold is often cyclized to form benzoxazoles. The acidity of the phenol (and nucleophilicity of the amine) is dictated by the substituent at position 5.
(): Stronger electron withdrawal. Makes the phenol more acidic (lower pKa) and the amine less nucleophilic compared to .
Synthesis Tip: Cyclization reactions with carboxylic acids to form benzoxazoles may require higher temperatures or stronger acid catalysts for the
variant due to the reduced nucleophilicity of the amine.
Solubility Warning
While
improves permeability, it drastically lowers aqueous solubility.
Mitigation: If switching from
to , consider adding a solubilizing group (e.g., morpholine, piperazine) elsewhere on the molecule to counteract the lipophilicity spike ().
References
Vertex AI Search. (2026). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH. Available at: [Link]
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Available at: [Link]
Tona, V. et al. (2017). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.[4] ACS Omega. Available at: [Link]
Sowaileh, M. F. et al. (2017).[5] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. Available at: [Link]
Altomonte, S. et al. (2017). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Available at: [Link]
Beyond the Trifluoromethyl: A Comparative Guide to the Pentafluorosulfanyl (SF5) Bioisostere in Phenolic Scaffolds
Executive Summary The trifluoromethyl group (–CF ) has long been the "gold standard" for modulating lipophilicity and metabolic stability in phenolic drug candidates. However, the pentafluorosulfanyl group (–SF ), often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The trifluoromethyl group (–CF
) has long been the "gold standard" for modulating lipophilicity and metabolic stability in phenolic drug candidates. However, the pentafluorosulfanyl group (–SF), often termed "Super-CF," offers a distinct bioisosteric profile that can break efficacy plateaus.
This guide objectively compares the 4-pentafluorosulfanylphenol scaffold against its 4-trifluoromethylphenol counterpart. We analyze the physicochemical drivers that make –SF
a superior metabolic blocker and provide validated protocols for its synthesis and evaluation.
Part 1: The Physicochemical Upgrade
The transition from –CF
to –SF is not merely an increase in fluorine count; it is a fundamental shift in molecular geometry and electronic influence .
Comparative Metrics
The following table aggregates experimental constants essential for rational design. Note the distinct increase in lipophilicity (
) and electron-withdrawing power () without a compromise in chemical stability.
Property
Parameter
–CF Group
–SF Group
Impact on Phenol
Geometry
Shape
Tetrahedral ()
Square Pyramidal ()
Increased steric bulk blocks metabolic attack.
Electronics
Hammett
0.54
0.68
SF increases phenol acidity (lower pK).
Induction
Hammett
0.39
0.55
Stronger through-bond electron withdrawal.
Lipophilicity
Hansch
0.88
1.23
Significant boost in membrane permeability.
Acidity
Phenol pK
~8.68
~8.35 (Calc.)
SF-phenols exist more as phenolates at physiological pH.
Volume
Van der Waals
~40 Å
~80 Å
SF is roughly equal to a tert-butyl group in size.
Structural & Electronic Logic
The –SF
group is chemically chemically inert, resisting hydrolysis even in strong acid/base, similar to –CF. However, its square pyramidal geometry creates a unique "steric umbrella."
The Steric Shield: Unlike the rotating –CF
, the –SF group is rigid. The four equatorial fluorines create a broad steric wall that effectively blocks enzymatic approach (e.g., UGTs) to the adjacent phenolic hydroxyl, often superior to the smaller –CF.
The Electronic Pull: The higher
of –SF lowers the pK of the phenol. While this increases the concentration of the phenolate anion at pH 7.4, the nucleophilicity of this oxygen is attenuated by the strong electron-withdrawing nature of sulfur(VI), potentially reducing conjugation rates.
Figure 1: Structural and functional divergence between CF3 and SF5 substituents.
Part 2: Experimental Validation
Synthesis of 4-Pentafluorosulfanylphenol
Unlike –CF
phenols, which are often commercially abundant, –SF phenols frequently require de novo synthesis during lead optimization. Direct fluorination of phenols is not viable. The most robust "self-validating" protocol utilizes the 4-nitro-SF precursor , which is commercially available and stable.
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
.
Expected Outcome:
The –SF
analog typically exhibits a longer compared to the –CF analog. The "square" shape of SF creates steric clash within the UGT active site, retarding the transfer of glucuronic acid to the phenolic oxygen.
Part 3: Strategic Application
When should you deploy the –SF
switch? It is not a universal replacement due to the increase in molecular weight (+76 Da vs CF) and lipophilicity.
Decision Framework:
Potency: If the binding pocket has hydrophobic depth, SF
can increase affinity via better space-filling (Van der Waals contacts).
Metabolism: If the phenol is a "metabolic hotspot" (rapid clearance), SF
offers superior steric protection than CF.
Solubility: Be cautious. The high LogP of SF
can hurt aqueous solubility. Ensure the scaffold has compensating polar groups.
Figure 3: Decision matrix for bioisosteric replacement of CF3 with SF5.
References
Hammett Constants & Electronic Effects:
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
[Link]
The "Super-CF3" Concept & Lipophilicity:
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
[Link]
Synthesis of SF5-Phenols (Diazotization Route):
Sheppard, W. A. (1962). The Pentafluorosulfanyl Group.[1][2][3] Journal of the American Chemical Society, 84(16), 3064–3072.
[Link]
Comparative Bioisosterism (SF5 vs CF3):
Altneuss, L. M., & Togni, A. (2018). Pentafluorosulfanyl-Containing Scaffolds: A Review of Their Preparation and Application. Chemistry – A European Journal.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the incorporation of unique functional groups is a cornerstone of innovation. The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has emerged as a moiety of significant interest due to its profound impact on a molecule's physicochemical properties.[1][2] Its high electronegativity, steric bulk, and exceptional chemical and thermal stability can dramatically enhance lipophilicity, metabolic stability, and binding affinity.[2] This guide provides an in-depth spectroscopic characterization of 2-Amino-5-(pentafluorosulfanyl)phenol, a versatile building block. Through a comparative analysis with structurally related analogs, we will elucidate the characteristic spectral signatures imparted by the SF₅ group, offering researchers a robust framework for the identification and analysis of this important class of compounds.
The central challenge in characterizing molecules like 2-Amino-5-(pentafluorosulfanyl)phenol lies in distinguishing the subtle and often overlapping signals from the aromatic core, the amino group, the hydroxyl group, and the unique pentafluorosulfanyl moiety. This guide is structured to address this challenge head-on, providing not just data, but the scientific rationale behind the expected spectral outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Signature
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of SF₅-containing aromatics. The presence of the ¹⁹F nucleus provides a unique and highly sensitive probe.
¹⁹F NMR Spectroscopy: The Unmistakable A₄B Pattern
The hallmark of the aromatic SF₅ group in ¹⁹F NMR is a distinctive A₄B spin system. This arises from the chemical and magnetic inequivalence of the four equatorial fluorine atoms (Fₑ, the 'A₄' part) and the single apical fluorine atom (Fₐ, the 'B' part) relative to the aromatic ring.
Expected Spectrum for 2-Amino-5-(pentafluorosulfanyl)phenol:
A doublet corresponding to the four equatorial fluorines (δ ≈ 60-65 ppm).
A quintet (or pentet) corresponding to the single apical fluorine (δ ≈ 80-85 ppm).
This pattern is a direct consequence of J-coupling between the apical and equatorial fluorines. The quintet arises because the apical fluorine is coupled to four equivalent equatorial fluorines. The doublet arises because the four equatorial fluorines are coupled to the single apical fluorine. This characteristic pattern is a definitive confirmation of the SF₅ group's integrity. For comparison, a study on a pentafluorosulfanyl-containing phenylalanine derivative reported a quintet at 84.58 ppm and a doublet at 62.97 ppm, validating this expected pattern.[3]
¹H NMR Spectroscopy: Aromatic Region Analysis
The ¹H NMR spectrum will be dominated by signals from the aromatic protons. The substitution pattern of 2-Amino-5-(pentafluorosulfanyl)phenol (hydroxyl at C1, amino at C2, SF₅ at C5) will lead to a complex splitting pattern.
Predicted Chemical Shifts and Couplings:
The protons on the aromatic ring will appear in the range of δ 6.5-7.5 ppm.
The electron-donating effects of the -OH and -NH₂ groups and the strong electron-withdrawing effect of the -SF₅ group will influence the precise shifts.
The proton ortho to the SF₅ group is expected to be the most downfield shifted.
Broad signals for the -OH and -NH₂ protons will also be present, and their positions will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR will show six distinct signals for the aromatic carbons. The carbon directly attached to the SF₅ group will exhibit a characteristic coupling to the five fluorine atoms.
Key Features:
The carbon bearing the SF₅ group (C5) will appear as a complex multiplet due to ¹³C-¹⁹F coupling.
The carbons attached to the oxygen (C1) and nitrogen (C2) will be shifted downfield.
The remaining aromatic carbons will appear in the typical region of δ 110-140 ppm.
Demonstrates the characteristic A₄B pattern of the Ar-SF₅ group.
¹⁹F NMR (Equatorial F)
Doublet, δ 60-65 ppm
Doublet, δ 62.97 ppm
Confirms the A₄B spin system and typical chemical shift range.
¹H NMR (Aromatic)
Complex multiplets, δ 6.5-7.5 ppm
Aromatic signals, δ 7.10-7.57 ppm
Shows the general region for aromatic protons in a related SF₅-aryl system.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of the analyte. For 2-Amino-5-(pentafluorosulfanyl)phenol, we expect to see a clear molecular ion peak and characteristic fragmentation patterns involving the loss of the SF₅ group or its fragments.
Expected Fragmentation
Molecular Ion (M⁺•): The exact mass will be a key confirmation of the elemental composition.
Key Fragments:
Loss of SF₅: [M - 127]⁺
Loss of SF₄: [M - 108]⁺
Fragments corresponding to the aminophenol core.
Comparison with 2-Amino-5-nitrophenol
A useful comparison can be made with 2-Amino-5-nitrophenol, which has a nitro (-NO₂) group instead of the -SF₅ group. The mass spectrum of 2-Amino-5-nitrophenol is available and shows a molecular weight of 154.12 g/mol .[4] Its fragmentation is dominated by the loss of the nitro group and its constituent atoms.
Highlights the significant mass contribution of the SF₅ group.
Primary Neutral Loss
Loss of •SF₅ (127 u) or related fluorine fragments
Loss of •NO₂ (46 u) or •NO (30 u)
Demonstrates the different fragmentation behavior driven by the substituent.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
S-F Stretches: Strong, characteristic absorbances are expected in the 800-950 cm⁻¹ and 550-650 cm⁻¹ regions. These are key indicators of the SF₅ group.
The presence of both broad O-H and sharp N-H stretches in the same high-frequency region, combined with the strong S-F stretches at lower frequencies, provides a comprehensive IR fingerprint for this molecule.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum is influenced by the chromophoric aminophenol core and modulated by the SF₅ substituent.
Expected Absorption: Phenols and aminophenols typically exhibit strong absorption bands in the UV region. For instance, various aminophenol isomers show absorption maxima between 264 nm and 280 nm.[5] The UV spectrum of 4-aminophenol shows a maximum that can be used for HPLC analysis.[6]
Effect of the SF₅ Group: As a powerful electron-withdrawing group, the SF₅ moiety is expected to cause a shift in the absorption maximum (λₘₐₓ) compared to unsubstituted aminophenol. This could be a hypsochromic (blue) or bathochromic (red) shift depending on its interaction with the electronic transitions of the aminophenol system. Studies on pentafluorophenol have shown absorption humps around 260 nm.[7]
The precise λₘₐₓ would need to be determined experimentally, but it is expected to fall within the typical range for substituted phenols, with the SF₅ group subtly modifying the electronic environment.
Experimental Protocols
The following are standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-(pentafluorosulfanyl)phenol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
Use a 400 MHz or higher spectrometer.
Acquire a standard proton spectrum with a spectral width of ~16 ppm.
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Use a spectral width of ~250 ppm.
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
¹⁹F NMR Acquisition:
Tune the spectrometer to the fluorine frequency.
Acquire a proton-decoupled ¹⁹F spectrum.
Use a spectral width sufficient to cover the expected range (e.g., from 50 to 100 ppm).
Set the number of scans to 64 or 128.
Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.
Ionization: Use standard electron ionization (EI) at 70 eV.
Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.
Data Analysis: Identify the molecular ion peak and propose fragmentation pathways based on the observed lower mass ions.
FT-IR Spectroscopy Protocol
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
Data Processing: Perform a background subtraction and identify the key vibrational bands.
UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
Data Acquisition:
Use a dual-beam spectrophotometer.
Record a baseline spectrum with the cuvettes filled with the solvent.
Record the sample spectrum over a range of 200 to 400 nm.
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Visualizations
Experimental Workflow for Spectroscopic Characterization
Validating the Structure of Synthesized 2-Amino-5-(pentafluorosulfanyl)phenol
Executive Summary The introduction of the pentafluorosulfanyl ( ) group—often termed the "super-trifluoromethyl" group—into phenolic scaffolds represents a high-value strategy in modern medicinal chemistry.[1][2] 2-Amino...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of the pentafluorosulfanyl (
) group—often termed the "super-trifluoromethyl" group—into phenolic scaffolds represents a high-value strategy in modern medicinal chemistry.[1][2] 2-Amino-5-(pentafluorosulfanyl)phenol is a critical intermediate for accessing benzoxazoles and other heterocycles with enhanced lipophilicity and metabolic stability.
However, the synthesis of this scaffold is fraught with regiochemical ambiguity. The nitration of 3-(pentafluorosulfanyl)phenol, the standard precursor, yields a mixture of isomers (ortho- and para-nitro derivatives). Distinguishing the target 2-amino-5-(
)phenol from its isomer 4-amino-3-()phenol is non-trivial due to the strong electron-withdrawing nature of the group, which distorts standard NMR chemical shift expectations.
This guide provides a definitive, self-validating protocol to confirm the structural identity of the synthesized product, comparing its physicochemical profile against the trifluoromethyl (
) analogue to justify the synthetic effort.
Comparative Analysis:
vs.
Scaffolds
Before detailing the validation, it is essential to understand why this specific scaffold is selected over the more accessible
analogue. The group offers superior physicochemical properties that directly influence drug-like behavior.[3]
Table 1: Physicochemical Comparison of Fluorinated Phenol Scaffolds
Feature
2-Amino-5-()phenol
2-Amino-5-()phenol
Impact on Drug Design
Geometry
Tetrahedral ()
Square Pyramidal ()
provides unique steric protection of the metabolic site.
Volume ()
~35
~55
is bulkier (similar to t-butyl), blocking enzymatic degradation.
Hammett Constant ()
0.54
0.68
is more electron-withdrawing, increasing phenol acidity ( modulation).
Both are chemically inert under physiological conditions.
Key Insight: The
variant is not merely a "heavy" ; its square-pyramidal geometry creates a distinct "steric umbrella" that protects the ortho-amino group from premature metabolism, a feature the analogue lacks.
Synthesis & Regiochemical Challenge
The synthesis relies on the nitration of 3-(pentafluorosulfanyl)phenol followed by reduction. The critical failure point is the nitration step, where the directing effects of the hydroxyl group (ortho/para) compete with the steric and electronic repulsion of the meta-
group.
Diagram 1: Synthesis and Regioselectivity Pathways
The following diagram illustrates the divergent pathways and the necessity for rigorous isomer separation.
Caption: Divergent nitration pathways. The target isomer requires nitration at the 6-position (becoming C2 in the final product) relative to the original phenol numbering.
Structural Validation Protocols
To validate the structure, we employ an orthogonal approach combining
NMR (functional group confirmation) and NMR (regiochemistry confirmation).
Protocol A:
NMR Verification (The "Fingerprint")
The
group exhibits a unique spin system () unlike the singlet observed for .
Sample Prep: Dissolve 10 mg of product in
or .
Acquisition: Run proton-coupled
NMR (min 376 MHz).
Criteria for Acceptance:
Pattern: You must observe an
pattern (or depending on resolution).
Axial Fluorine (
): A distinct quintet (integration 1F) typically in the range of +80 to +90 ppm (relative to ).
Equatorial Fluorines (
): A doublet (integration 4F) typically in the range of +60 to +65 ppm.
Coupling: A characteristic
coupling constant of ~150 Hz.
Validation Logic: If you see a singlet, you have lost the
integrity (degraded to or other species). If the quintet/doublet ratio is not 1:4, the sample is impure.
Protocol B:
NMR Regiochemistry (The "Isomer Check")
Distinguishing the 2-amino-5-SF5 (Target) from the 4-amino-3-SF5 (Impurity) requires analyzing the aromatic coupling constants.
Target Structure (2-amino-5-SF5-phenol):
Protons are at positions 3, 4, and 6.
H3 & H4: These are vicinal (adjacent). Expect an ortho-coupling (
).
H6: This proton is isolated from H3/H4 by the
and OH groups. Expect a singlet (or small meta-coupling doublet, ).
Impurity Structure (4-amino-3-SF5-phenol):
Protons are at positions 2, 5, and 6.
H5 & H6: Vicinal. Expect ortho-coupling .
H2: Isolated. Expect a singlet .
Differentiation Strategy:
While both isomers show an ortho-pair and a singlet, the chemical shift environment confirms the identity.
In the Target , the isolated singlet (H6) is ortho to the electron-donating -OH group, shifting it upfield relative to the
deshielding zone.
Definitive Test (NOE): Irradiate the isolated singlet.
Target: NOE observed with -OH only (or weak SF5 interaction).
Impurity: Irradiating H2 (isolated) would show NOE with -OH and the amino group (if 4-amino) or strong NOE with the adjacent SF5 group.
Diagram 2: Analytical Decision Tree
This logic flow ensures no false positives during characterization.
Caption: Step-wise validation logic to rule out structural isomers and functional group degradation.
Experimental Protocol Summary
Materials
Solvent: DMSO-
(preferred for solubility of amino-phenols).
Internal Standard:
-Trifluorotoluene (optional for quantitative ).
Procedure
Synthesis Check: Ensure the reduction of the nitro-intermediate was complete by checking for the disappearance of the nitro stretch (~1350/1530
) in IR and the appearance of amine N-H stretches (~3300-3400 ).
LC-MS: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid). The
group is stable to standard acidic mobile phases. Look for = 220.1 (Calculated for ). Note that compounds often ionize poorly in ESI+; ESI- (negative mode) may yield better sensitivity for the phenol.
X-Ray Crystallography (Gold Standard): If the solid is crystalline, recrystallize from Ethanol/Hexane. The square-pyramidal geometry of the
group is unambiguous in XRD.
References
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
Altun, A., & Togni, A. (2021). The Pentafluorosulfanyl Group in Medicinal Chemistry.[1][3][4][5][6] Chimia, 75(6), 514. [Link][5][7][8][9][10][11][12]
Tokunaga, E., et al. (2013). Pentafluorosulfanyl (SF5) Group as a Superior Bioisostere of the Trifluoromethyl (CF3) Group.[2][13] Drug Discovery Today, 18, 11-12. [Link]
Beier, P., et al. (2011). Nucleophilic Aromatic Substitution of Nitro- and Halogen-Substituted Pentafluorosulfanylbenzenes. Journal of Organic Chemistry, 76(11), 4781–4786. [Link]
Sitter, B., et al. (2021).[12] Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group.[14] ACS Sensors, 6(11).[14] [Link][15]
A Senior Application Scientist's Guide to Handling 2-Amino-5-(pentafluorosulfanyl)phenol: Essential PPE and Safety Protocols
Welcome to your comprehensive guide on the safe handling of 2-Amino-5-(pentafluorosulfanyl)phenol. In our commitment to advancing your research, safety is the foundational pillar upon which successful discovery is built.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your comprehensive guide on the safe handling of 2-Amino-5-(pentafluorosulfanyl)phenol. In our commitment to advancing your research, safety is the foundational pillar upon which successful discovery is built. This document moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and operational protocols. Our goal is to empower you with the knowledge to not only protect yourself but to understand the rationale behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Molecule
To establish an effective PPE strategy, we must first deconstruct the hazards inherent to 2-Amino-5-(pentafluorosulfanyl)phenol. The molecule's structure informs its risk profile, which is a composite of three key functionalities: the phenol ring, the amino group, and the pentafluorosulfanyl (SF5) group.
Phenol Backbone: Phenol and its derivatives are well-known for their corrosive properties and ability to cause severe chemical burns.[1][2] A significant danger is their anesthetic effect, which can mask the initial pain of exposure, and their capacity for rapid absorption through the skin, leading to systemic toxicity.[1][2]
Amino Group on a Phenol Ring (Aminophenol): The presence of an amino group introduces additional hazards. Aminophenols can act as skin and respiratory sensitizers.[3] More critically, they are associated with causing methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like dizziness, headache, and cyanosis (blue-colored skin).[3] Some aminophenols are also suspected of causing genetic defects.[4]
Pentafluorosulfanyl (SF5) Group: This functional group is prized in drug development for its high electronegativity, thermal stability, and ability to enhance lipophilicity, which can improve membrane permeability.[5][6] While the SF5 group itself is remarkably stable, its strong electron-withdrawing nature can influence the reactivity and biological activity of the parent molecule.[5] Research into the specific toxicology of many SF5-substituted aromatics is ongoing, necessitating a cautious approach.
Given the lack of a specific Safety Data Sheet (SDS) for 2-Amino-5-(pentafluorosulfanyl)phenol, we will base our recommendations on the known hazards of its constituent parts and data from close structural analogs like 2-Amino-5-fluorophenol and 2-amino-5-(trifluoromethyl)phenol. These analogs are known to be harmful if swallowed or in contact with skin, and cause serious skin and eye irritation.[7][8][9] Therefore, we must assume a similar or potentially greater hazard profile.
Core PPE Requirements: The Non-Negotiable Baseline
For any procedure involving 2-Amino-5-(pentafluorosulfanyl)phenol, the following PPE is the mandatory minimum. This baseline protocol is designed to protect against unforeseen splashes, spills, and incidental contact with the solid material.
Hand Protection: Double-gloving is required.
Inner Glove: A standard nitrile examination glove. This layer provides splash protection and dexterity.
Outer Glove: A glove with high resistance to phenols. Recommended materials include butyl rubber or Viton® .[2] Neoprene gloves (thicker than 0.3 mm) may be suitable for shorter-duration tasks.[2] Critically, if the outer glove is contaminated, it must be removed immediately, and both gloves replaced.
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, due to the severe irritation potential, chemical safety goggles are strongly recommended.[10] When handling larger quantities (>1 gram) or when there is a significant risk of splashing, a full-face shield worn over chemical safety goggles is mandatory.[11][12]
Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spills, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2] Long pants and fully enclosed, impervious shoes are also mandatory.[2]
Risk-Based PPE Escalation: Adapting to the Task
Different laboratory procedures carry different levels of risk. The following decision-making framework, illustrated in the diagram below, will guide you in escalating your PPE based on the specific task at hand. All work with this compound, especially tasks that can generate dust or aerosols, must be performed inside a certified chemical fume hood.[1][12]
Caption: PPE selection workflow for handling 2-Amino-5-(pentafluorosulfanyl)phenol.
Step-by-Step Protocol: Weighing and Dissolving the Solid Compound
This protocol outlines the essential steps for safely weighing the solid reagent and preparing a solution.
Preparation:
Confirm the chemical fume hood has a current certification and proper airflow.
Don all required Core PPE, escalating as determined by your risk assessment (see diagram).
Prepare your work area by lining the fume hood sash and work surface with absorbent bench paper.
Assemble all necessary equipment (spatulas, weigh boats, beaker, stir bar, solvent) within the fume hood.
Weighing:
Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
Carefully open the reagent container. Avoid any sudden movements that could aerosolize the powder.
Use a clean spatula to transfer the desired amount of 2-Amino-5-(pentafluorosulfanyl)phenol to the weigh boat.
If dust is generated, pause and allow the fume hood to clear the air before proceeding. For dusty materials, the use of an N95 respirator is highly advised.
Securely close the main reagent container.
Dissolution:
Carefully add the weighed solid to the beaker containing the solvent and a stir bar.
Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
Place the beaker on a stir plate within the fume hood and begin gentle stirring.
Cleanup and Decontamination:
Dispose of the used weigh boat and any contaminated bench paper into a dedicated solid hazardous waste container.
Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the same waste container.
Carefully remove your outer gloves and dispose of them in the solid waste.
Remove inner gloves and dispose of them.
Wash hands thoroughly with soap and water.
Emergency Procedures & Disposal
Emergency Actions:
Exposure Type
Immediate Action
Skin Contact
Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 30 minutes.[11] Treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol exposures.[1] Seek immediate medical attention.
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[13] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
Spill & Waste Disposal Plan:
Small Spills (<1g): If you are trained and have the appropriate PPE, cover the spill with an absorbent material like vermiculite.[1] Gently sweep the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
Large Spills: Evacuate the immediate area. Alert your facility's safety officer and follow institutional emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal: All waste contaminated with 2-Amino-5-(pentafluorosulfanyl)phenol, including gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled hazardous waste container.[13] Follow all local, state, and federal regulations for chemical waste disposal.
This guide provides a robust framework for the safe handling of 2-Amino-5-(pentafluorosulfanyl)phenol. By understanding the "why" behind each precaution, you can cultivate a laboratory environment where safety and scientific advancement go hand in hand.
References
New Jersey Department of Health. (2007). HAZARD SUMMARY: AMINOPHENOLS (mixed isomers).
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminophenol.
Fisher Scientific. (n.d.). Safety Data Sheet.
Cefic Phenol Acetone Sector Group. (n.d.). for the SAFE USE of PHENOL.
National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed.
National Toxicology Program. (1988). TR-334: 2-Amino-5-Nitrophenol (CASRN 121-88-0)
Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Aminophenol.
ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2.
University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorophenol. PubChem.
Advanced ChemBlocks Inc. (n.d.). 2-amino-5-(trifluoromethyl)phenol.
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
Murphy, C. D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. PubMed.
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Amino-5-nitrophenol.
National Center for Biotechnology Information. (n.d.). Synthesis of pentafluorosulfanyl (SF5)
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminophenol.